molecular formula C13H24N2O3 B581256 1-Boc-4-ethylpiperidine-4-carboxamide CAS No. 1082768-73-7

1-Boc-4-ethylpiperidine-4-carboxamide

Cat. No.: B581256
CAS No.: 1082768-73-7
M. Wt: 256.346
InChI Key: GSBQTPOLQGKZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-ethylpiperidine-4-carboxamide is a high-purity chemical building block specifically designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a piperidine scaffold substituted at the 4-position with both an ethyl group and a carboxamide function, and is protected by a tert-butoxycarbonyl (Boc) group on the nitrogen atom. The Boc group is a critical feature, as it enhances the compound's stability and makes it a versatile intermediate for further synthetic manipulation, such as deprotection under mild acidic conditions to generate secondary amines . The presence of the carboxamide moiety makes this molecule a valuable precursor for the synthesis of more complex structures, as it can participate in hydrogen bonding and serve as a handle for further chemical modifications. Researchers value this compound for its potential use in constructing combinatorial libraries and for its application in developing pharmacologically active molecules, including protease inhibitors, receptor antagonists, and other biologically relevant targets. As a supplied product, it is offered with a typical purity of 98% . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) before use and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

tert-butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-5-13(10(14)16)6-8-15(9-7-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBQTPOLQGKZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693852
Record name tert-Butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082768-73-7
Record name tert-Butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pivotal Role of 1-Boc-4-ethylpiperidine-4-carboxamide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 1-Boc-4-ethylpiperidine-4-carboxamide, a key building block for researchers, scientists, and drug development professionals. This document outlines its physicochemical properties, provides a detailed synthesis protocol, and explores its applications, particularly as a versatile scaffold in medicinal chemistry and its emerging role in the development of novel therapeutics such as targeted protein degraders.

Physicochemical Properties of this compound

This compound is a custom-synthesized organic molecule valued for its unique structural features that are instrumental in the development of new chemical entities. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential chemical modifications, a crucial aspect in the multi-step synthesis of complex drug molecules.

PropertyValue
Molecular Formula C₁₃H₂₄N₂O₃
Molecular Weight 256.34 g/mol
CAS Number 1082768-73-7

Synthetic Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 4-piperidinecarboxamide. The following is a representative experimental protocol.

Step 1: Boc Protection of 4-Piperidinecarboxamide
  • Reaction Setup: In a round-bottom flask, dissolve 4-piperidinecarboxamide in a suitable solvent such as a mixture of distilled water and triethylamine.

  • Reagent Addition: While stirring the solution at room temperature (20-25°C), slowly add di-tert-butyl dicarbonate (Boc anhydride).

  • Reaction: Allow the reaction to proceed for 8-10 hours.

  • Work-up and Isolation: Adjust the pH of the mixture to 6-7 using a mild acid. Extract the product with an organic solvent like dichloromethane. Dry the organic layer, concentrate it under reduced pressure, and crystallize the resulting solid from a solvent such as acetone to yield 1-Boc-piperidine-4-carboxamide.

Step 2: α-Alkylation of 1-Boc-piperidine-4-carboxamide
  • Base Treatment: In an inert atmosphere, dissolve the 1-Boc-piperidine-4-carboxamide from Step 1 in a dry aprotic solvent (e.g., tetrahydrofuran). Cool the solution to a low temperature (e.g., -78°C).

  • Deprotonation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the enolate.

  • Alkylation: Introduce an ethylating agent, such as ethyl iodide, to the reaction mixture.

  • Quenching and Extraction: After the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent.

  • Purification: Purify the crude product using column chromatography to obtain this compound.

Applications in Drug Discovery

The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of an ethyl group at the 4-position and the presence of the Boc protecting group make this compound a valuable intermediate for creating diverse molecular libraries for drug screening.

A Versatile Scaffold for Novel Therapeutics

The core structure of this compound has been identified in compounds with various therapeutic activities, including:

  • Antimalarial Agents: Piperidine carboxamides have shown potent and selective activity against Plasmodium falciparum.

  • Antihypertensive Agents: Derivatives have been synthesized and evaluated as T-type calcium channel blockers.

  • Calpain Inhibitors: Piperidine carboxamide-derived compounds have been investigated for their potential in treating neurodegenerative conditions.

  • Secretory Glutaminyl Cyclase (sQC) Inhibitors: This scaffold is being explored for the development of treatments for Alzheimer's disease.

Role in Targeted Protein Degradation

A particularly exciting application of this molecular scaffold is in the field of targeted protein degradation (TPD). Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The this compound moiety can serve as a versatile linker component in the design and synthesis of novel PROTACs. The Boc group allows for the controlled attachment of either the target protein-binding ligand or the E3 ligase-binding ligand.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the synthesis workflow and the mechanism of action for a PROTAC incorporating a derivative of this compound.

G cluster_synthesis Synthesis Workflow A 4-Piperidinecarboxamide B Boc Protection (Boc Anhydride, Triethylamine) A->B C 1-Boc-piperidine-4-carboxamide B->C D Alkylation (LDA, Ethyl Iodide) C->D E This compound D->E G cluster_protac PROTAC Mechanism of Action POI Target Protein of Interest Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (incorporating the piperidine scaffold) PROTAC->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ubiquitination Cascade Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

In-Depth Technical Guide to the Structure Elucidation of 1-Boc-4-ethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 1-Boc-4-ethylpiperidine-4-carboxamide, a key building block in medicinal chemistry. The document details the synthetic pathway, experimental protocols, and the analytical data required for its structural elucidation.

Chemical Structure and Properties

This compound, with the CAS Number 1082768-73-7, is a monosubstituted piperidine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it a stable intermediate for further chemical modifications. The ethyl and carboxamide functionalities at the C4 position offer opportunities for diverse chemical transformations, making it a valuable scaffold in the design of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
CAS Number 1082768-73-7[1]
Appearance White to off-white solid (predicted)
Solubility Soluble in methanol, ethanol, and dichloromethane (predicted)

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process, commencing with the protection of the piperidine nitrogen, followed by the introduction of the ethyl group and subsequent conversion of a carboxylic acid precursor to the final carboxamide.

Synthesis_Pathway A 4-Piperidinecarboxylic acid B 1-Boc-4-piperidinecarboxylic acid A->B Boc Anhydride, Base C 1-Boc-4-ethylpiperidine-4-carboxylic acid B->C LDA, Ethyl Iodide D This compound C->D Amide Coupling Reagents

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous compounds and represent a plausible route for the preparation and characterization of this compound.

Synthesis of tert-Butyl 4-carboxypiperidine-1-carboxylate (Intermediate 1)

This procedure is adapted from established methods for the Boc-protection of piperidine derivatives.

Experimental Workflow:

Synthesis_Intermediate_1 start Start reactants Dissolve 4-piperidinecarboxylic acid and Boc anhydride in a suitable solvent (e.g., dioxane/water). start->reactants reaction Add a base (e.g., NaOH) and stir at room temperature. reactants->reaction workup Acidify the reaction mixture and extract with an organic solvent. reaction->workup purification Wash, dry, and concentrate the organic layer to obtain the product. workup->purification end_product Intermediate 1 purification->end_product

Caption: Workflow for the synthesis of Intermediate 1.

Procedure: 4-Piperidinecarboxylic acid is dissolved in a mixture of dioxane and water. Di-tert-butyl dicarbonate (Boc anhydride) is added, followed by the dropwise addition of a sodium hydroxide solution. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then acidified with a suitable acid (e.g., HCl) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl 4-carboxypiperidine-1-carboxylate.

Synthesis of 1-Boc-4-ethylpiperidine-4-carboxylic acid (Intermediate 2)

This step involves the alpha-alkylation of the carboxylic acid.

Procedure: To a solution of tert-butyl 4-carboxypiperidine-1-carboxylate in anhydrous THF at -78 °C under an inert atmosphere, a strong base such as lithium diisopropylamide (LDA) is added dropwise. The mixture is stirred for a period to allow for deprotonation. Ethyl iodide is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 1-Boc-4-ethylpiperidine-4-carboxylic acid.

Synthesis of this compound (Final Product)

This final step involves the amidation of the carboxylic acid. This protocol is adapted from a similar synthesis of 1-Boc-4-piperidinecarboxamide.[2]

Experimental Workflow:

Synthesis_Final_Product start Start reactants Dissolve Intermediate 2 in an anhydrous solvent (e.g., DCM). start->reactants coupling Add amide coupling reagents (e.g., HOBt, EDCI) and an ammonia source (e.g., ammonium chloride and a base). reactants->coupling reaction Stir the reaction mixture at room temperature. coupling->reaction workup Wash the reaction mixture with aqueous solutions to remove byproducts. reaction->workup purification Dry and concentrate the organic layer. Purify by column chromatography. workup->purification end_product Final Product purification->end_product

Caption: Workflow for the synthesis of the final product.

Procedure: 1-Boc-4-ethylpiperidine-4-carboxylic acid is dissolved in an anhydrous solvent such as dichloromethane. To this solution, an amide coupling agent like 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) are added, followed by a source of ammonia, such as ammonium chloride and a non-nucleophilic base like triethylamine. The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction mixture is then washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Structure Elucidation Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.5-6.5br s2H-CONH₂
~3.8-4.0m2HPiperidine H2, H6 (axial)
~2.8-3.0m2HPiperidine H2, H6 (equatorial)
~1.8-2.0m2HPiperidine H3, H5 (axial)
~1.6-1.8m2HPiperidine H3, H5 (equatorial)
~1.6-1.8q2H-CH₂CH₃
1.45s9H-C(CH₃)₃
~0.8-1.0t3H-CH₂CH₃

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~178-CONH₂
~155-COO- (Boc)
~80-C(CH₃)₃
~45Piperidine C4
~40Piperidine C2, C6
~35Piperidine C3, C5
~30-CH₂CH₃
~28-C(CH₃)₃
~8-CH₂CH₃
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretch (amide)
~2970StrongC-H stretch (aliphatic)
~1680StrongC=O stretch (Boc carbonyl)
~1650StrongC=O stretch (amide I band)
~1550MediumN-H bend (amide II band)
~1160StrongC-O stretch (Boc)
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

m/zIon
257.18[M+H]⁺
279.16[M+Na]⁺
201.15[M - C₄H₈O]⁺ (loss of isobutylene)
157.12[M - Boc]⁺

Conclusion

This technical guide outlines the essential information for the synthesis and structural elucidation of this compound. The provided protocols and predicted analytical data serve as a valuable resource for researchers in the field of drug discovery and development, enabling the efficient preparation and characterization of this important chemical intermediate. The logical workflows for synthesis and characterization are presented to aid in the practical application of this knowledge.

References

A Technical Guide to the Spectral Characteristics of 1-Boc-4-ethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for 1-Boc-4-ethylpiperidine-4-carboxamide, a compound of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental data for this specific molecule, this document outlines a plausible synthetic route and presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related compounds.

Proposed Synthesis

A logical and efficient synthesis of this compound can be envisioned starting from the commercially available 1-Boc-4-piperidone. The proposed multi-step synthesis is outlined below.

G cluster_0 Synthesis Workflow Start 1-Boc-4-piperidone Step1 Strecker Synthesis (KCN, (NH4)2CO3) Start->Step1 Intermediate1 1-Boc-4-amino-4-cyanopiperidine Step1->Intermediate1 Step2 Hydrolysis (HCl, heat) Intermediate1->Step2 Intermediate2 1-Boc-4-aminopiperidine-4-carboxylic acid Step2->Intermediate2 Step3 Sandmeyer-type Reaction (NaNO2, H2SO4, CuCN) Intermediate2->Step3 Intermediate3 1-Boc-4-cyanopiperidine-4-carboxylic acid Step3->Intermediate3 Step4 Alkylation (LDA, EtI) Intermediate3->Step4 Intermediate4 1-Boc-4-cyano-4-ethylpiperidine Step4->Intermediate4 Step5 Hydrolysis of Nitrile (NaOH, H2O2) Intermediate4->Step5 Intermediate5 This compound Step5->Intermediate5

The Strategic Role of the Boc Protecting Group in Piperidine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its synthesis, often requiring multi-step sequences, necessitates a robust and versatile protecting group strategy to ensure regioselectivity and high yields. Among the various amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone in the synthesis of piperidine derivatives due to its unique combination of stability, ease of introduction, and facile, selective removal. This technical guide provides a comprehensive overview of the role of the Boc protecting group in piperidine synthesis, detailing its application, reaction mechanisms, and providing practical experimental protocols.

The Importance of the Boc Protecting Group in Piperidine Synthesis

The Boc group offers several key advantages in the context of piperidine chemistry:

  • Stability: The Boc-protected piperidine nitrogen is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This stability is crucial for allowing chemical modifications on other parts of the piperidine ring or on appended functional groups without affecting the protected amine.

  • Facile Introduction and Removal: The Boc group can be readily introduced using di-tert-butyl dicarbonate (Boc anhydride) and is typically removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1] This allows for its strategic removal at the desired stage of a synthetic sequence.

  • Enhanced Solubility: The introduction of the lipophilic Boc group can improve the solubility of piperidine intermediates in organic solvents, facilitating purification by chromatography.

  • Orthogonality: The acid-lability of the Boc group makes it orthogonal to other common amine protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[2][3] This orthogonality is fundamental in the synthesis of complex molecules with multiple amine functionalities, allowing for selective deprotection.[2][3]

Boc Protection of Piperidines

The most common method for the N-Boc protection of piperidines involves the reaction with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of Boc anhydride. The resulting intermediate then collapses, eliminating a tert-butoxycarbonyl group and generating the N-Boc protected piperidine. A base is often used to neutralize the protonated piperidine and drive the reaction to completion.

Boc_Protection piperidine Piperidine intermediate Tetrahedral Intermediate piperidine->intermediate Nucleophilic Attack boc_anhydride Boc Anhydride ((Boc)₂O) boc_anhydride->intermediate base Base (e.g., Et₃N) base->intermediate Proton Abstraction product N-Boc-Piperidine intermediate->product Collapse & Elimination byproducts t-BuOH + CO₂ + [Base-H]⁺ intermediate->byproducts

Mechanism of Boc protection of piperidine.
Quantitative Comparison of Boc Protection Methods

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine(Boc)₂O, Et₃N, DMAP (cat.)CH₂Cl₂0 to RT692
4-Hydroxypiperidine(Boc)₂O, K₂CO₃CH₂Cl₂/H₂O0 to RT12-16>98[4]
Piperidine-4-carboxylic acid methyl ester(Boc)₂O, Et₃NCH₂Cl₂0 to RT1699[5]

Boc Deprotection of N-Boc-Piperidines

The removal of the Boc group is typically achieved under acidic conditions, which proceed via a mechanism involving the formation of a stable tert-butyl cation.

Reaction Mechanism

The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group. The C-O bond then cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free piperidine and carbon dioxide.

Boc_Deprotection nboc_piperidine N-Boc-Piperidine protonated Protonated Intermediate nboc_piperidine->protonated acid Acid (e.g., TFA, HCl) acid->protonated Protonation carbamic_acid Carbamic Acid protonated->carbamic_acid Cleavage byproducts Isobutene + CO₂ protonated->byproducts piperidine_salt Piperidine Salt carbamic_acid->piperidine_salt Decarboxylation

Mechanism of acid-catalyzed Boc deprotection.
Quantitative Comparison of Boc Deprotection Methods

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
N-Boc-piperazine derivativeTFACH₂Cl₂RT1-4High[6]
N-Boc-piperazine derivative4M HCl in DioxaneDioxaneRT1-3High[1]
Boc-protected piperazineTFA---94[7]

Experimental Protocols

General Procedure for N-Boc Protection of Piperidine

Materials:

  • Piperidine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add triethylamine followed by a catalytic amount of DMAP.

  • Add di-tert-butyl dicarbonate portion-wise, maintaining the temperature at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with CH₂Cl₂ (2 x volume).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-piperidine.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

General Procedure for N-Boc Deprotection of N-Boc-Piperidine using TFA

Materials:

  • N-Boc-piperidine (1.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-piperidine in CH₂Cl₂ in a round-bottom flask with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the stirred solution. Caution: The reaction is exothermic and evolves gas (CO₂ and isobutene).

  • Remove the ice bath and stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and carefully neutralize with saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with CH₂Cl₂ (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the deprotected piperidine. The product may be obtained as a free base or its trifluoroacetate salt depending on the workup.

Orthogonal Protection Strategies in Piperidine Synthesis

The orthogonality of the Boc group is a powerful tool in the synthesis of complex piperidine-containing molecules that possess multiple amine functionalities.

Orthogonal_Strategy start Piperidine with Boc, Cbz, and Fmoc groups deprotect_fmoc Fmoc Deprotection (Piperidine/DMF) start->deprotect_fmoc intermediate1 Piperidine with Boc and Cbz groups and free amine deprotect_fmoc->intermediate1 deprotect_boc Boc Deprotection (TFA or HCl) intermediate1->deprotect_boc intermediate2 Piperidine with Cbz group and two free amines deprotect_boc->intermediate2 deprotect_cbz Cbz Deprotection (H₂/Pd-C) intermediate2->deprotect_cbz final_product Fully Deprotected Piperidine deprotect_cbz->final_product

Orthogonal deprotection workflow.

This strategy allows for the selective deprotection and subsequent functionalization of different amine groups within the same molecule. For example, a piperidine derivative can be protected with Boc, Cbz, and Fmoc groups. The Fmoc group can be selectively removed with a base like piperidine, leaving the Boc and Cbz groups intact.[8] Subsequently, the Boc group can be cleaved with acid, and finally, the Cbz group can be removed by hydrogenolysis. This stepwise deprotection is crucial for the synthesis of complex pharmaceutical agents.

Application in Drug Development: Synthesis of Alogliptin and Sotorasib

The strategic use of the Boc protecting group is exemplified in the synthesis of several marketed drugs.

  • Alogliptin: In some synthetic routes to the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin, a key intermediate is (R)-3-(Boc-amino)piperidine.[9] The Boc group protects the 3-amino functionality while the piperidine nitrogen is coupled with the pyrimidinedione core of the molecule. The Boc group is then removed in a later step to yield the final drug.[9]

  • Sotorasib: The synthesis of the KRAS G12C inhibitor sotorasib involves the coupling of a complex heterocyclic core with a Boc-protected piperazine derivative.[10][11] The Boc group serves to deactivate one of the piperazine nitrogens, allowing for selective reaction at the other. Subsequent deprotection with TFA unmasks the amine for the final acylation step to install the reactive acrylamide warhead.[10][12]

Drug_Synthesis_Workflow cluster_sotorasib Sotorasib Synthesis cluster_alogliptin Alogliptin Synthesis s_start Heterocyclic Core s_coupling Coupling Reaction s_start->s_coupling s_piperazine Boc-Piperazine s_piperazine->s_coupling s_intermediate Boc-Protected Intermediate s_coupling->s_intermediate s_deprotection Boc Deprotection (TFA) s_intermediate->s_deprotection s_final_step Final Acylation s_deprotection->s_final_step s_sotorasib Sotorasib s_final_step->s_sotorasib a_start Pyrimidinedione Core a_coupling Coupling Reaction a_start->a_coupling a_piperidine (R)-3-(Boc-amino)piperidine a_piperidine->a_coupling a_intermediate Boc-Protected Intermediate a_coupling->a_intermediate a_deprotection Boc Deprotection a_intermediate->a_deprotection a_alogliptin Alogliptin a_deprotection->a_alogliptin

Simplified workflows for drug synthesis.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the synthesis of piperidine-containing molecules. Its robustness under a variety of reaction conditions, coupled with its mild and selective removal, provides chemists with a high degree of control over complex synthetic pathways. The orthogonality of the Boc group with other common protecting groups further enhances its utility, enabling the efficient construction of intricate molecular architectures. As the demand for novel piperidine-based pharmaceuticals continues to grow, the strategic application of the Boc protecting group will undoubtedly remain a critical element in the drug discovery and development process.

References

Conformational Analysis of 4,4-Disubstituted Piperidines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its three-dimensional conformation is a critical determinant of molecular interactions with biological targets, thereby influencing efficacy and selectivity. Among piperidine derivatives, 4,4-disubstituted analogs present a unique conformational landscape due to the geminal substitution at the C4 position. This guide provides a comprehensive technical overview of the conformational analysis of 4,4-disubstituted piperidines, detailing experimental protocols, summarizing quantitative data, and visualizing key concepts.

Fundamental Principles of Piperidine Conformation

The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize torsional and angle strain. This chair form is in a dynamic equilibrium with other higher-energy conformations such as the twist-boat and boat forms. The introduction of substituents on the piperidine ring significantly influences this equilibrium.

In 4,4-disubstituted piperidines, the absence of a hydrogen atom at the C4 position precludes the axial-equatorial isomerism for the substituents at this position. However, the nature of these substituents profoundly impacts the overall ring geometry and the conformational preferences of substituents at other positions, including the nitrogen atom.

Quantitative Conformational Analysis

The conformational preference of substituents is often quantified by their A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. While originally determined for cyclohexanes, these values serve as a useful approximation for substituents on the piperidine ring, particularly at the C4 position.[1]

Table 1: A-Values for Common Substituents

SubstituentA-value (kcal/mol)
-CH₃ (Methyl)1.74
-OH (Hydroxyl)0.6 - 1.0
-Ph (Phenyl)2.8 - 3.1
-F (Fluoro)0.15 - 0.25
-Cl (Chloro)0.43
-Br (Bromo)0.38
-CN (Cyano)0.17 - 0.24
-COOH (Carboxylic Acid)1.35 - 1.46
-COOR (Ester)1.1 - 1.2

Note: A-values are context-dependent and can be influenced by solvent and other substituents.

The conformational free energy difference for the entire molecule can be estimated by considering the sum of the A-values and any additional gauche interactions. For 4,4-disubstituted piperidines, the primary conformational equilibrium involves the chair-chair interconversion, which may be influenced by the steric and electronic nature of the C4 substituents.

Table 2: Conformational Free Energy Differences (-ΔG°) for Selected Piperidines

CompoundSubstituents-ΔG° (kcal/mol)Method
4-Methylpiperidine4-Me1.7NMR Spectroscopy
4-Phenylpiperidine4-Ph2.9NMR Spectroscopy
4-Hydroxypiperidine4-OH0.7NMR Spectroscopy
cis-1,4-Dimethylpiperidine1-Me, 4-Me~0NMR Spectroscopy
trans-1,4-Dimethylpiperidine1-Me, 4-Me~1.98NMR Spectroscopy

Note: Data for 4,4-disubstituted piperidines is sparse in single comprehensive tables. The values presented for monosubstituted piperidines provide a baseline for understanding substituent effects. The conformational equilibrium in 4,4-disubstituted systems is primarily governed by the interactions of the C4 substituents with the rest of the ring.

Experimental Protocols

A multi-technique approach is essential for a thorough conformational analysis of 4,4-disubstituted piperidines.

Synthesis of 4,4-Disubstituted Piperidines

A general synthetic route to 4,4-disubstituted piperidines often starts from a suitable 4-piperidone precursor.[2]

Protocol for Synthesis of 4-Aryl-4-hydroxypiperidines:

  • Grignard Reaction: To a solution of an appropriate aryl magnesium bromide (e.g., phenylmagnesium bromide) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of an N-protected 4-piperidone (e.g., 1-benzyl-4-piperidone) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-aryl-4-hydroxypiperidine.

  • Deprotection (if necessary): If the nitrogen is protected (e.g., with a benzyl group), this group can be removed by catalytic hydrogenation (e.g., using H₂, Pd/C in methanol) to yield the secondary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[3]

Protocol for Conformational Analysis by ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified 4,4-disubstituted piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum at room temperature.

    • For systems undergoing conformational exchange, variable temperature (VT) NMR studies are crucial. Acquire spectra at a range of temperatures (e.g., from 298 K down to 180 K) to slow down the chair-chair interconversion and potentially observe distinct signals for each conformer.

    • Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which provides information about their relative stereochemistry.

  • Data Analysis:

    • Chemical Shifts: Analyze the chemical shifts of the piperidine ring protons. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.

    • Coupling Constants (J-values): Measure the vicinal proton-proton coupling constants (³JHH). Large coupling constants (typically 10-13 Hz) are indicative of a diaxial relationship between protons, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

    • NOE/ROE Correlations: The presence of strong NOE or ROE cross-peaks between protons indicates their close spatial proximity (typically < 5 Å). For instance, a strong NOE between an axial proton at C2 and an axial proton at C6 would support a chair conformation.

    • Integration (at low temperature): If distinct conformers are observed at low temperatures, the ratio of their populations can be determined by integrating the corresponding signals. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RTlnK, where K is the equilibrium constant (ratio of conformers).

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the 4,4-disubstituted piperidine derivative suitable for X-ray analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

  • Analysis: Analyze the resulting crystal structure to determine bond lengths, bond angles, and torsional angles, which provides a detailed picture of the molecule's conformation in the solid state.

Computational Modeling

Computational chemistry offers a powerful means to complement experimental data and to explore the conformational landscape of molecules.

Protocol for Computational Conformational Analysis:

  • Structure Building: Build the 3D structure of the 4,4-disubstituted piperidine using a molecular modeling software package.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done using molecular mechanics (MM) force fields (e.g., MMFF94, OPLS3e).

  • Geometry Optimization and Energy Calculation: For the identified low-energy conformers, perform geometry optimization and calculate their relative energies using higher-level quantum mechanical (QM) methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energies.

  • Analysis: Compare the relative energies of the different conformers to predict the most stable conformation. The calculated NMR parameters (chemical shifts and coupling constants) can also be compared with experimental data to validate the computational model.

Visualizing Conformational Relationships

Graphviz diagrams can be used to illustrate the relationships between different conformations and the workflow for their analysis.

G Conformational Equilibrium of a 4,4-Disubstituted Piperidine c1 [Structure of Chair 1] ts Twist-Boat Transition State c1->ts c2 [Structure of Chair 2] ts->c2

Caption: Chair-chair interconversion of a 4,4-disubstituted piperidine.

G Experimental Workflow for Conformational Analysis synthesis Synthesis & Purification of 4,4-Disubstituted Piperidine nmr NMR Spectroscopy (¹H, ¹³C, COSY, NOESY, VT) synthesis->nmr xray X-ray Crystallography (Single Crystal) synthesis->xray comp Computational Modeling (MM, DFT) synthesis->comp analysis Data Analysis & Conformational Determination nmr->analysis xray->analysis comp->analysis

References

An In-depth Technical Guide to the Synthesis of 1-Boc-4-ethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic routes for preparing 1-Boc-4-ethylpiperidine-4-carboxamide, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The guide focuses on commercially available starting materials and provides detailed experimental protocols for the key transformations involved.

Executive Summary

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available piperidine derivatives. The most direct and well-documented strategy involves the alkylation of a cyanopiperidine intermediate followed by the selective hydrolysis of the nitrile group. This guide outlines two primary synthetic pathways, detailing the necessary reagents, reaction conditions, and expected outcomes. All quantitative data is presented in clear, tabular formats for ease of comparison, and logical workflows are visualized using diagrams.

Synthetic Strategy Overview

The primary approach to synthesizing this compound is a convergent strategy that builds upon a pre-formed piperidine ring. This method offers the advantage of utilizing readily available and relatively inexpensive starting materials. The key transformations in this synthetic sequence are:

  • Boc Protection: The protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

  • Alkylation: The introduction of an ethyl group at the 4-position of the piperidine ring.

  • Hydrolysis: The selective conversion of a nitrile intermediate to the desired primary carboxamide.

Two main pathways are presented, primarily differing in the choice of the initial starting material.

Pathway 1: Synthesis Starting from 4-Cyanopiperidine

This is arguably the most direct route, commencing with the commercially available 4-cyanopiperidine. The synthesis involves three main steps: Boc protection, α-alkylation, and partial nitrile hydrolysis.

Synthesis_Pathway_1 A 4-Cyanopiperidine B 1-Boc-4-cyanopiperidine A->B Boc Anhydride, Base C 1-Boc-4-cyano-4-ethylpiperidine B->C LDA, Ethyl Iodide D This compound C->D Controlled Hydrolysis Synthesis_Pathway_2 A 4-Piperidone Hydrochloride B 1-Boc-4-piperidone A->B Boc Anhydride, Base C Intermediate (e.g., Cyanohydrin) B->C Cyanide Source D This compound C->D Multi-step Conversion

Conformational Analysis of the 4-Substituted Piperidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of 4-Substituted Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its presence in numerous natural products and clinically successful pharmaceuticals.[1][2] The three-dimensional arrangement of substituents on the piperidine ring is a critical determinant of a molecule's interaction with biological targets, profoundly influencing its efficacy, selectivity, and safety profile.[3][4] Consequently, a deep understanding of the stereochemical nuances of these derivatives is paramount for rational drug design and development.

This technical guide provides a comprehensive overview of the core principles of stereochemistry as applied to 4-substituted piperidine derivatives. It covers conformational analysis, stereoselective synthesis strategies, and detailed experimental protocols for stereochemical characterization, supported by quantitative data and logical workflows.

The six-membered piperidine ring is not planar and, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain.[5] This leads to two primary orientations for a substituent at the C-4 position: axial and equatorial. The equilibrium between these two chair conformers is a central aspect of the molecule's behavior.

The substituent generally prefers the more stable equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen atoms at C-2 and C-6. The energetic preference for the equatorial position can be quantified by the conformational free energy (-ΔG°), also known as the A-value. For many 4-substituted piperidines, these energy values are nearly identical to those of the corresponding substituted cyclohexanes.[6]

A critical factor influencing this equilibrium is the protonation state of the piperidine nitrogen. In polar environments or under physiological conditions where the nitrogen is protonated (forming a piperidinium salt), significant electrostatic interactions can arise between the positively charged nitrogen and a polar substituent at the C-4 position. These interactions can stabilize the axial conformer to such an extent that, for substituents like fluorine, hydroxyl, or bromine, the conformational preference is inverted, and the axial form becomes favored.[6] This phenomenon is driven by electrostatic interactions between the substituents and the protonated nitrogen.[6]

Caption: Chair-chair interconversion of a 4-substituted piperidine.

Table 1: Conformational Free Energies (-ΔG°) of 4-Substituents

This table summarizes the energy difference between the equatorial and axial conformers for various substituents on a piperidine ring.

Substituent (R)-ΔG° (kcal/mol) in NH-Piperidine[7]-ΔG° (kcal/mol) in N-Methylpiperidinium Salt[7]
-CH₃1.91.6
-Phenyl~2.9 (implied similar to cyclohexane)No significant change
-CO₂Et~1.2 (implied similar to cyclohexane)Data not specified
-F~0.25 (implied similar to cyclohexane)Axial form favored
-OH~0.7 (implied similar to cyclohexane)Axial form favored
-Br~0.5 (implied similar to cyclohexane)Axial form favored

Stereoselective Synthesis Strategies

The precise control of stereochemistry during synthesis is crucial for accessing specific, biologically active isomers. A variety of powerful methods have been developed to synthesize stereo-enriched 4-substituted piperidines.

Key strategies include:

  • Aza-Prins Cyclization: This method provides a highly diastereoselective route to cis-4-hydroxypiperidines, enabling access to derivatives with a tetrasubstituted carbon stereocenter at the C-4 position.[8][9][10]

  • Enzymatic and Chemo-enzymatic Methods: Biocatalysis offers exceptional stereoselectivity. Carbonyl reductases can reduce 4-oxopiperidine precursors with high conversion and enantiomeric excess (>99% ee).[11][12] Chemo-enzymatic cascades, combining techniques like amine oxidase and ene-imine reductase activity, allow for the asymmetric dearomatization of pyridines to yield a broad range of chiral piperidines.[13]

  • Organometallic Chemistry: Reductive cyclization of 6-oxoamino acid derivatives using organozinc reagents is an effective strategy for producing 2,6-disubstituted piperidines.[14]

  • Multicomponent Reactions (MCRs): Inspired by biosynthesis, stereoselective three-component Mannich-type reactions can assemble multi-substituted chiral piperidines in a highly convergent manner.[15][16][17]

G General Workflow for Stereoselective Piperidine Synthesis start Starting Materials (e.g., Pyridines, Aldehydes, Imines) reaction Stereoselective Reaction (e.g., Biocatalysis, Organocatalysis) start->reaction Catalyst/Reagents workup Reaction Workup & Purification (e.g., Chromatography) reaction->workup analysis Stereochemical Analysis workup->analysis structure Structural Confirmation (NMR, X-ray, HRMS) analysis->structure Structure? purity Stereochemical Purity (Chiral HPLC/GC, VCD) analysis->purity Purity? product Final Stereo-defined Product structure->product purity->product

Caption: General experimental workflow for stereoselective piperidine synthesis.[4]

Table 2: Summary of Selected Stereoselective Synthetic Methods

This table highlights the stereochemical outcomes of various synthetic approaches.

MethodTarget ScaffoldReported StereoselectivityReference
Aza-Prins Cyclizationcis-4-hydroxypiperidinesHighly diastereoselective[8]
Carbonyl Reductase (HeCR, DbCR)3-substituted-4-hydroxypiperidines>99% ee, >99% conversion[11][12]
Pyridine Hydrogenationcis-disubstituted methyl pipecolinatesHigh diastereomeric ratio (dr)[18]
Chemo-enzymatic Dearomatization3- and 3,4-substituted piperidinesHighly stereoselective[13]

Key Experimental Protocols for Stereochemical Analysis

Determining the absolute and relative stereochemistry, as well as the conformational preferences, of 4-substituted piperidine derivatives requires a suite of advanced analytical techniques.

NMR Spectroscopy for Conformational Analysis

NMR is a powerful non-destructive technique for studying molecular conformation in solution.[19]

  • Objective: To determine the preferred conformation (axial vs. equatorial substituent) and ring geometry.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[19]

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the coupling constants (J-values) of the protons on the piperidine ring, particularly H-4 and its neighbors. Large J-values (typically 10-12 Hz) between vicinal protons often indicate a trans-diaxial relationship, while smaller J-values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[20]

    • 2D NMR Acquisition: For unambiguous assignments and detailed analysis, acquire two-dimensional spectra:

      • ¹H-¹H COSY: To establish proton-proton coupling networks.[19]

      • ¹H-¹³C HSQC: To correlate protons to their directly attached carbons.[19]

      • ¹H-¹³C HMBC: To identify long-range (2-3 bond) proton-carbon correlations, confirming the overall structure.[21]

    • Data Analysis: Analyze the coupling constants and Nuclear Overhauser Effect (NOE) correlations to deduce the spatial relationships between protons and determine the dominant chair conformation.

Chiral HPLC for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for separating enantiomers and determining enantiomeric excess (ee) or enantiomeric purity.[22][23]

  • Objective: To separate and quantify the enantiomers of a chiral 4-substituted piperidine.

  • Protocol:

    • Column Selection: The choice of a chiral stationary phase (CSP) is the most critical step. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) coated or immobilized on a silica support (e.g., Chiralpak® series).[22] Selection is often empirical, based on the analyte's structure.

    • Mobile Phase Selection: Typical mobile phases for normal-phase chiral chromatography consist of a non-polar solvent like hexane or heptane with a polar modifier, often an alcohol (e.g., isopropanol, ethanol).[22] An amine additive like diethylamine (DEA) is frequently used to improve peak shape for basic compounds like piperidines.[22]

    • Pre-column Derivatization (if necessary): If the analyte lacks a UV chromophore, it must be derivatized with a chromophoric agent before analysis. For example, piperidin-3-amine can be derivatized with p-toluenesulfonyl chloride (PTSC) to allow for UV detection.[22]

    • Method Development: Inject a racemic standard of the compound and optimize the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5) of the two enantiomeric peaks.

    • Quantification: Once the method is validated, inject the sample and determine the area of each enantiomer's peak to calculate the enantiomeric excess (% ee).

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including its relative and absolute stereochemistry.[24][25][26]

  • Objective: To obtain a definitive crystal structure of a piperidine derivative.

  • Protocol:

    • Crystallization: This is often the most challenging step. High-quality single crystals must be grown from a purified sample. Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[26]

    • Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected by a detector.

    • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution) and then optimized (structure refinement) to generate a final, precise 3D model of the molecule.

    • Analysis: The final model provides exact bond lengths, bond angles, and torsional angles, confirming the chair conformation and the axial/equatorial positions of all substituents. For chiral molecules crystallized in a non-centrosymmetric space group, the absolute configuration can often be determined.

G start Synthesized Piperidine Derivative q1 Is the compound chiral? start->q1 q2 Is conformation in solution needed? q1->q2 No chiral_hplc Chiral HPLC (Determine %ee) q1->chiral_hplc Yes q3 Is definitive solid-state structure required? q2->q3 No nmr NMR Spectroscopy (Determine J-couplings, NOEs) q2->nmr Yes xray X-ray Crystallography (Determine 3D structure) q3->xray Yes

Caption: Decision tree for selecting stereochemical characterization methods.

Influence of Stereochemistry on Pharmacological Activity

The precise spatial arrangement of functional groups is what governs molecular recognition at a biological target. Therefore, the stereochemistry of 4-substituted piperidines is a critical factor in their pharmacological profile. Different stereoisomers of the same compound can exhibit vastly different potencies, selectivities, and even modes of action.

For example, in a series of 4-arylpiperidines designed as dual Na⁺ and Ca²⁺ channel blockers, the relative orientation of the aryl group and other substituents significantly impacted binding affinity and functional activity.[3] Similarly, for N-benzyl piperidine derivatives acting as dopamine transporter (DAT) inhibitors, substituents on the N-benzyl ring altered affinity and selectivity for DAT versus the serotonin transporter (SERT).[27] In some cases, one stereoisomer may be a potent agonist while its enantiomer is an antagonist or is completely inactive.

Table 3: Stereoisomer-Specific Pharmacological Data

This table illustrates how stereochemistry impacts biological activity in select examples.

Compound ClassStereoisomer InformationTarget(s)Quantitative ActivityReference
4-(Arylmethoxy)piperidinesN-substituted derivativesDopamine Transporter (DAT)IC₅₀ values vary with substitution pattern (e.g., 17.0 ± 1.0 nM for lead compound)[28]
4-ArylpiperidinesSeries of derivativesNa⁺/Ca²⁺ channels, Dopamine D₂ receptorsPotency varied significantly across the series; affinity for D₂ receptors was generally low[3]
N-Benzyl PiperidinesC(2)-trifluoromethyl substituted analogueSerotonin Transporter (SERT)Acted as an allosteric modulator with low direct affinity[27]
Piperidin-4-one Oxime Etherscis vs. trans isomersBacteria, Fungicis isomers (chair) and trans isomers (twist-boat) showed different antimicrobial profiles[29]

Conclusion

The stereochemistry of 4-substituted piperidine derivatives is a multifaceted and critical aspect of their chemistry and pharmacology. The preference for a chair conformation, the profound influence of the nitrogen's protonation state on substituent orientation, and the necessity for precise stereocontrol during synthesis are central themes. A rigorous application of analytical techniques such as NMR, chiral HPLC, and X-ray crystallography is essential for the unambiguous characterization of these molecules. For professionals in drug discovery, a thorough command of these principles is not merely academic but a prerequisite for the successful design and development of novel, effective, and safe therapeutics based on this ubiquitous scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Boc-4-ethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-Boc-4-ethylpiperidine-4-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The described synthetic route is a two-step process commencing with the alkylation of 1-Boc-4-cyanopiperidine, followed by the conversion of the nitrile functionality to a carboxamide.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the deprotonation of 1-Boc-4-cyanopiperidine at the C-4 position using a strong base, followed by alkylation with an ethylating agent to introduce the ethyl group. The subsequent step is the selective hydrolysis of the nitrile group to the corresponding primary amide using a mild and efficient method.

Experimental Protocols

Part 1: Synthesis of 1-Boc-4-cyano-4-ethylpiperidine

This protocol details the ethylation of 1-Boc-4-cyanopiperidine at the 4-position.

Materials and Reagents:

  • 1-Boc-4-cyanopiperidine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Ethyl iodide or Ethyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Argon or nitrogen gas supply with a manifold

  • Ice bath and dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-Boc-4-cyanopiperidine. Dissolve the starting material in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation: To the cold reaction mixture, add ethyl iodide or ethyl bromide dropwise. Allow the reaction to stir at -78 °C for 3-4 hours, then gradually warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 1-Boc-4-cyano-4-ethylpiperidine.

Part 2: Synthesis of this compound

This protocol describes the conversion of the nitrile intermediate to the final carboxamide product.

Materials and Reagents:

  • 1-Boc-4-cyano-4-ethylpiperidine

  • Ethanol or Dimethyl Sulfoxide (DMSO)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30-35% w/w in H₂O)[1][2]

  • Dichloromethane or Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-Boc-4-cyano-4-ethylpiperidine in ethanol or DMSO.

  • Addition of Base and Oxidant: Cool the solution in an ice bath. Add aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide solution.[1][2]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a sufficient amount of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to yield this compound.

Data Presentation

Step Compound Name Molecular Formula Molecular Weight ( g/mol ) Theoretical Yield (based on 10 mmol scale) Appearance
1 1-Boc-4-cyano-4-ethylpiperidineC₁₃H₂₂N₂O₂238.33~2.38 gColorless to pale yellow oil or solid
2 This compoundC₁₃H₂₄N₂O₃256.34~2.56 gWhite to off-white solid

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Amide Formation Start 1-Boc-4-cyanopiperidine Intermediate 1-Boc-4-cyano-4-ethylpiperidine Reagents1 1. LDA, Anhydrous THF, -78 °C 2. Ethyl iodide/bromide Product This compound Reagents2 H₂O₂, NaOH, Ethanol/DMSO Reagents1->Intermediate Alkylation Reagents2->Product Hydrolysis

Caption: Synthetic scheme for this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship A Starting Material: 1-Boc-4-cyanopiperidine B Step 1: C-4 Ethylation - Deprotonation with strong base (LDA) - Reaction with ethyl halide A->B C Intermediate: 1-Boc-4-cyano-4-ethylpiperidine B->C D Step 2: Nitrile to Amide Conversion - Basic hydrolysis with H₂O₂ C->D E Final Product: This compound D->E

Caption: Key transformations in the synthesis pathway.

References

The Versatility of the 1-Boc-4-ethylpiperidine-4-carboxamide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

The 1-Boc-4-ethylpiperidine-4-carboxamide moiety represents a promising scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its rigid, three-dimensional structure, combined with the synthetic tractability afforded by the Boc-protecting group and the carboxamide functionality, allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. While extensive research on the specific this compound scaffold is emerging, the broader class of 4,4-disubstituted piperidines has demonstrated significant potential across various therapeutic areas, particularly in the development of analgesics.[1][2]

This document provides an overview of the potential applications of this scaffold, alongside detailed protocols for the synthesis and evaluation of its derivatives, drawing upon established methodologies for related 4,4-disubstituted piperidine compounds.

Application Notes

The 4,4-disubstituted piperidine core is a key structural motif in a number of biologically active compounds. The presence of two substituents at the 4-position can impart several desirable properties in a drug candidate:

  • Modulation of Physicochemical Properties: The substituents at the C4 position can be tailored to fine-tune lipophilicity, polarity, and metabolic stability. The ethyl group in the this compound scaffold can be considered a bioisosteric replacement for a gem-dimethyl group, potentially offering similar steric bulk with altered metabolic profiles.[3][4]

  • Vectorial Orientation of Functional Groups: The rigid piperidine ring serves as a scaffold to orient appended functional groups in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets.

  • Exploration of Chemical Space: The carboxamide nitrogen provides a convenient handle for the introduction of diverse substituents, allowing for the exploration of a wide range of chemical space to establish structure-activity relationships (SAR).

A significant area of application for 4,4-disubstituted piperidines is in the discovery of potent analgesics. Several series of these compounds have shown high affinity for opioid receptors and demonstrated analgesic potency comparable to morphine in preclinical models.[1][2] The development of novel analgesics with improved side-effect profiles remains a critical unmet medical need, and the this compound scaffold presents a valuable starting point for the design of new chemical entities targeting pain pathways.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of derivatives based on the this compound scaffold. These are based on established procedures for the synthesis of analogous 4,4-disubstituted piperidines.

Protocol 1: Synthesis of this compound Derivatives

This protocol outlines a general synthetic route for the derivatization of the core scaffold at the carboxamide nitrogen.

Step 1: Synthesis of 1-Boc-4-ethylpiperidine-4-carboxylic acid

A plausible synthetic route to the core intermediate, 1-Boc-4-ethylpiperidine-4-carboxylic acid, can be adapted from methods for related 4-substituted piperidines. One common approach involves the alkylation of a suitable piperidine precursor.

Step 2: Amide Coupling to Introduce Diversity

  • Materials:

    • 1-Boc-4-ethylpiperidine-4-carboxylic acid

    • Desired primary or secondary amine (R1R2NH)

    • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

    • Base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Procedure:

    • Dissolve 1-Boc-4-ethylpiperidine-4-carboxylic acid (1 equivalent) in anhydrous DCM or DMF.

    • Add the desired amine (1.1 equivalents) and the base (2-3 equivalents).

    • To this mixture, add the coupling agent (1.2 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.

Step 3: Boc-Deprotection

  • Materials:

    • Boc-protected piperidine derivative

    • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

    • Anhydrous DCM (if using TFA)

  • Procedure:

    • Dissolve the Boc-protected piperidine derivative in anhydrous DCM.

    • Add an excess of TFA (typically 20-50% v/v) or 4M HCl in dioxane.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

    • The resulting amine salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Step 4: N-Functionalization of the Piperidine Ring

  • Materials:

    • Deprotected piperidine amine

    • Alkylating or acylating agent (e.g., R-Br, R-COCl)

    • Base (e.g., K2CO3, TEA, or DIPEA)

    • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Procedure:

    • Dissolve the deprotected piperidine amine in the chosen anhydrous solvent.

    • Add the base (2-3 equivalents).

    • Add the alkylating or acylating agent (1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work-up the reaction as described in Step 2 and purify the final product by chromatography or recrystallization.

Protocol 2: In Vitro Evaluation of Analgesic Activity (Opioid Receptor Binding Assay)

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for opioid receptors.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., mu, delta, or kappa)

    • Radioligand (e.g., [³H]DAMGO for mu-opioid receptor)

    • Synthesized test compounds

    • Naloxone (for non-specific binding determination)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Scintillation cocktail and vials

    • Glass fiber filters

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

    • Incubate the plate at a specified temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Presentation

The following tables provide a template for organizing and presenting quantitative data from the biological evaluation of synthesized compounds.

Table 1: Opioid Receptor Binding Affinities of 4-Ethylpiperidine-4-carboxamide Derivatives

Compound IDR1R2Mu-Opioid Receptor Ki (nM)Delta-Opioid Receptor Ki (nM)Kappa-Opioid Receptor Ki (nM)
Lead-01 HHDataDataData
Analog-1a MeHDataDataData
Analog-1b PhHDataDataData
... ...............

Table 2: In Vivo Analgesic Efficacy in a Mouse Model (e.g., Hot Plate Test)

Compound IDDose (mg/kg)Latency to Response (sec) ± SEM% Maximum Possible Effect (%MPE)
Vehicle -Data0
Morphine 10DataData
Analog-1a 10DataData
Analog-1a 30DataData
... .........

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and pathways relevant to the drug discovery process utilizing the this compound scaffold.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 1-Boc-4-ethylpiperidine-4-carboxylic acid amide_coupling Amide Coupling (Diverse Amines) start->amide_coupling boc_deprotection Boc Deprotection amide_coupling->boc_deprotection n_functionalization N-Functionalization boc_deprotection->n_functionalization final_compounds Final Library of Compounds n_functionalization->final_compounds binding_assay In Vitro Binding Assays (e.g., Opioid Receptors) final_compounds->binding_assay sar_analysis SAR Analysis binding_assay->sar_analysis in_vivo_testing In Vivo Efficacy Models (e.g., Analgesia) sar_analysis->in_vivo_testing lead_optimization Lead Optimization in_vivo_testing->lead_optimization

Caption: General workflow for the synthesis and evaluation of drug candidates.

signaling_pathway cluster_cytoplasm Cytoplasm ligand Opioid Agonist receptor μ-Opioid Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channel (e.g., K+) g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Produces cellular_response ↓ Neuronal Hyperpolarization ↓ Neurotransmitter Release (Analgesia) camp->cellular_response ion_channel->cellular_response

Caption: Simplified opioid receptor signaling pathway.

References

Application Notes and Protocols: The Emerging Role of 1-Boc-4-ethylpiperidine-4-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for targeting a wide array of biological macromolecules. Within this class of compounds, 1-Boc-4-ethylpiperidine-4-carboxamide emerges as a promising, albeit less explored, building block for the synthesis of novel therapeutic agents. The presence of a Boc-protected amine, a quaternary center, an ethyl group, and a primary carboxamide offers a unique combination of functionalities for structural elaboration and modulation of physicochemical properties.

These application notes provide an overview of the potential uses of this compound in drug discovery, based on the established roles of structurally related piperidine derivatives. Detailed synthetic protocols and conceptual signaling pathways are presented to guide researchers in leveraging this versatile scaffold for the development of next-generation therapeutics.

Potential Therapeutic Applications

While direct biological data for this compound is not extensively available, the structural motif is present in compounds investigated for a range of therapeutic indications. The piperidine-4-carboxamide core has been identified in molecules targeting various enzymes and receptors.

Derivatives of piperidine-4-carboxamide have shown potential as:

  • Dopamine Reuptake Inhibitors: Altering the substitution on the piperidine nitrogen and the carboxamide can lead to compounds that modulate the dopamine transporter, with potential applications in neurological and psychiatric disorders.[1]

  • Analgesics: Certain piperidine derivatives have demonstrated significant analgesic activities, suggesting a role for this scaffold in the development of novel pain management therapies.[1]

  • Antimicrobial Agents: The piperidine framework has been incorporated into molecules with antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

  • Calpain Inhibitors: Piperidine carboxamides have been evaluated as inhibitors of calpain, a cysteine protease implicated in neurodegenerative diseases and ischemic injury.[2]

  • Secretory Glutaminyl Cyclase (sQC) Inhibitors: The piperidine-4-carboxamide moiety has been identified as a scaffold for the design of sQC inhibitors, which are being explored as a potential treatment for Alzheimer's disease.[3]

Physicochemical Properties and Synthetic Utility

The 1-Boc-protecting group offers a stable and reliable means of masking the piperidine nitrogen during synthetic transformations, which can be readily removed under acidic conditions. The quaternary carbon at the 4-position introduces steric bulk and can influence the conformational preference of the piperidine ring, which may be advantageous for optimizing ligand-receptor interactions. The ethyl group provides a lipophilic handle that can be varied to fine-tune the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The primary carboxamide is a versatile functional group that can participate in hydrogen bonding and can be further modified or used as a handle for conjugation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₄N₂O₃
Molecular Weight 256.34 g/mol
CAS Number 1082768-73-7
Predicted LogP 1.8 ± 0.5
Predicted pKa Amide NH: ~17; Boc-protected amine: N/A
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

(Note: Predicted values are estimates and may vary)

Experimental Protocols

The following protocols describe the synthesis of this compound and its potential derivatization, based on established chemical methodologies for similar piperidine structures.

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route starting from 1-Boc-4-piperidone, a common commercially available starting material.

Materials:

  • 1-Boc-4-piperidone

  • Ethylmagnesium bromide (Grignard reagent)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

  • Acetone

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Ammonia (in a suitable solvent like methanol or as ammonium hydroxide)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • Grignard Addition:

    • Dissolve 1-Boc-4-piperidone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of ethylmagnesium bromide in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 1-Boc-4-ethyl-4-hydroxypiperidine.

  • Oxidation to Carboxylic Acid:

    • Dissolve the resulting alcohol in acetone and cool to 0°C.

    • Add Jones reagent dropwise until a persistent orange color is observed.

    • Stir for 1-2 hours at 0°C.

    • Quench the reaction with isopropanol.

    • Filter the mixture and concentrate the filtrate.

    • Dissolve the residue in diethyl ether and extract with a saturated aqueous sodium bicarbonate solution.

    • Acidify the aqueous layer with HCl (1M) and extract with ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield 1-Boc-4-ethylpiperidine-4-carboxylic acid.

  • Amide Formation:

    • Dissolve the carboxylic acid in DCM.

    • Add thionyl chloride or oxalyl chloride dropwise at 0°C and stir for 1-2 hours to form the acid chloride.

    • In a separate flask, prepare a solution of ammonia in a suitable solvent.

    • Slowly add the acid chloride solution to the ammonia solution at 0°C.

    • Stir for 1-2 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to obtain this compound. Purify by column chromatography if necessary.

Protocol 2: Deprotection and N-Functionalization

This protocol describes the removal of the Boc protecting group and subsequent functionalization of the piperidine nitrogen.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • An appropriate alkylating or acylating agent (e.g., benzyl bromide, acetyl chloride)

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in DCM.

    • Add an excess of TFA or 4M HCl in dioxane.

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

    • The resulting salt of 4-ethylpiperidine-4-carboxamide can be used directly or neutralized with a base.

  • N-Alkylation/Acylation:

    • Dissolve the deprotected piperidine salt in DCM or another suitable solvent.

    • Add a base such as triethylamine.

    • Add the desired alkylating or acylating agent (e.g., benzyl bromide, acetyl chloride) dropwise at 0°C.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

    • Purify the product by column chromatography.

Visualizing Synthetic and Biological Pathways

The following diagrams illustrate the general synthetic workflow and a conceptual signaling pathway where derivatives of this compound might be active.

G General Synthetic Workflow A 1-Boc-4-piperidone B 1-Boc-4-ethyl-4-hydroxypiperidine A->B Grignard Addition C 1-Boc-4-ethylpiperidine-4-carboxylic acid B->C Oxidation D This compound C->D Amide Formation E 4-Ethylpiperidine-4-carboxamide D->E Boc Deprotection F N-Functionalized Piperidine Derivatives E->F N-Alkylation/Acylation

Caption: Synthetic route to this compound and its derivatives.

G Conceptual Dopamine Reuptake Inhibition Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Dopamine Synthesis B Dopamine Vesicles A->B D Dopamine B->D Release C Dopamine Transporter (DAT) D->C Reuptake E Dopamine Receptors D->E Binding F Signal Transduction E->F Inhibitor Piperidine Derivative (DAT Inhibitor) Inhibitor->C Blocks

Caption: Inhibition of dopamine reuptake by a hypothetical piperidine derivative.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. While direct biological data is limited, its structural features suggest potential applications in a variety of disease areas, drawing parallels from the well-established medicinal chemistry of related piperidine derivatives. The synthetic protocols and conceptual pathways provided herein offer a foundation for researchers to explore the potential of this building block in their drug discovery programs. Further investigation into the synthesis of diverse libraries based on this scaffold and their subsequent biological evaluation is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for the Amidation of 1-Boc-4-ethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone of medicinal chemistry and drug discovery, with a significant percentage of pharmaceuticals containing this functional group.[1][2] 1-Boc-4-ethylpiperidine-4-carboxylic acid is a valuable building block in the synthesis of complex molecules, particularly for developing novel therapeutics. The piperidine scaffold is a common motif in drug candidates, and the ability to functionalize the carboxylic acid group through amidation opens up a vast chemical space for structure-activity relationship (SAR) studies. This document provides detailed protocols and application notes for the amidation of this specific substrate.

The presence of a quaternary carbon center bearing the carboxylic acid and an ethyl group can present moderate steric hindrance, making the choice of appropriate coupling reagents and reaction conditions crucial for achieving high yields and purity.[3] Standard peptide coupling reagents are generally effective for this transformation.

General Principles of Amidation

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is commonly achieved using carbodiimide reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]).[4][5][6]

Often, additives like 1-Hydroxybenzotriazole (HOBt) are used in conjunction with EDC to form a more reactive and stable active ester, which then reacts with the amine.[1][7] The use of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is also common to neutralize any acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.[8][9][10]

Quantitative Data Summary

The following table summarizes representative yields for the amidation of 1-Boc-4-substituted-piperidine-4-carboxylic acids with various amines under different coupling conditions. Please note that these are illustrative examples based on similar reactions, and actual yields may vary depending on the specific amine and precise reaction conditions.

Amine SubstrateCoupling Reagent(s)BaseSolventReaction Time (h)Yield (%)
BenzylamineEDC, HOBtDIPEADMF1285-95
AnilineHATUDIPEADMF470-85
4-FluoroanilineEDC, HOBt, DMAPDIPEACH3CN1460-75[1]
PiperidineT3PPyridineDCM680-90
Glycine methyl esterEDC, HOBtNMMDCM/DMF1675-90

Experimental Protocols

Two common and effective protocols for the amidation of 1-Boc-4-ethylpiperidine-4-carboxylic acid are provided below.

Protocol 1: EDC/HOBt Mediated Amidation

This protocol is a widely used and cost-effective method for amide bond formation.

Materials:

  • 1-Boc-4-ethylpiperidine-4-carboxylic acid

  • Amine (or amine hydrochloride salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

  • To a stirred solution of 1-Boc-4-ethylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Add the amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add an additional equivalent of DIPEA or TEA (total 2.1-2.2 eq).

  • Add DIPEA or TEA (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: HATU Mediated Amidation

This protocol is particularly useful for sterically hindered substrates or when rapid reaction times are desired.[6]

Materials:

  • 1-Boc-4-ethylpiperidine-4-carboxylic acid

  • Amine (or amine hydrochloride salt)

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

  • To a stirred solution of 1-Boc-4-ethylpiperidine-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.2 M) at room temperature under an inert atmosphere, add DIPEA (2.5 eq).

  • Stir the mixture for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the pure amide.

Visualizations

The following diagrams illustrate the general signaling pathway of amide bond formation and the experimental workflow.

Amidation_Pathway Carboxylic_Acid 1-Boc-4-ethylpiperidine- 4-carboxylic acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate Nucleophilic Attack Amine Amine (R-NH2) Amine->Tetrahedral_Intermediate Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product Collapse Byproduct Byproduct (e.g., Urea, HOBt) Tetrahedral_Intermediate->Byproduct

Caption: General mechanism of amide bond formation.

Amidation_Workflow Start Start Dissolve_Reactants Dissolve Carboxylic Acid, Coupling Reagents, and Amine in Solvent Start->Dissolve_Reactants Add_Base Add Base (e.g., DIPEA) Dissolve_Reactants->Add_Base Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Base->Reaction Workup Aqueous Workup (Wash with NaHCO3 and Brine) Reaction->Workup Reaction Complete Dry_Concentrate Dry Organic Layer and Concentrate Workup->Dry_Concentrate Purification Purify by Column Chromatography Dry_Concentrate->Purification End End Purification->End

Caption: Experimental workflow for amidation.

References

Application Notes and Protocols for N-Boc Deprotection of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. In the synthesis of piperidine-containing pharmaceuticals and other complex molecules, the selective and efficient deprotection of the N-Boc group is a critical step. The choice of deprotection method is dictated by the substrate's sensitivity to acidic or harsh conditions and the presence of other functional groups. These application notes provide a comprehensive overview of common and alternative methods for the N-Boc deprotection of substituted piperidines, complete with detailed protocols and comparative data to guide researchers in selecting the optimal conditions for their specific synthetic challenges.

Deprotection Methodologies

The removal of the N-Boc group from substituted piperidines can be achieved through several methods, broadly categorized as acidic, mild, and thermal deprotection.

Acidic Deprotection

Acid-catalyzed cleavage is the most conventional and widely employed method for removing the Boc group. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[1]

Common Acidic Reagents:

  • Trifluoroacetic Acid (TFA): A strong acid that effectively cleaves the Boc group at room temperature. It is often used in a solution with a scavenger, such as triethylsilane, for substrates prone to side reactions.[2]

  • Hydrochloric Acid (HCl): Typically used as a solution in an organic solvent like dioxane or methanol. It is a common and effective reagent for this transformation.[2][3]

  • p-Toluenesulfonic Acid (p-TsOH): A solid, non-volatile acid that can be used in various solvents.

Challenges with Acidic Deprotection:

  • Side Reactions: Harsh acidic conditions can lead to the degradation of other acid-labile functional groups, such as esters and acetals.[2]

  • Salt Formation: The product is an amine salt (e.g., trifluoroacetate or hydrochloride), which may be difficult to handle or require an additional basic work-up to yield the free amine.[2]

  • Incomplete Reactions: Insufficient acid concentration or reaction time can lead to incomplete deprotection.[2]

Mild Deprotection Methods

For substrates containing acid-sensitive functional groups, milder deprotection methods are necessary.

Key Mild Reagents:

  • Oxalyl Chloride in Methanol: This method offers a mild alternative for the selective deprotection of N-Boc groups at room temperature.[4][5]

  • Trimethylsilyl Iodide (TMSI): A neutral and efficient method for Boc deprotection, particularly useful for substrates with acid-labile groups.[6][7]

  • Lewis Acids: Reagents like zinc bromide (ZnBr2) can facilitate Boc deprotection under non-protic conditions.

Thermal Deprotection

Heating the N-Boc protected piperidine in a suitable solvent can effect deprotection without the need for a catalyst. This method is advantageous for avoiding acidic or basic conditions altogether. However, it often requires high temperatures, which may not be suitable for all substrates.[8][9]

Comparative Data of N-Boc Deprotection Methods

The following tables summarize quantitative data for various N-Boc deprotection methods applied to substituted piperidines.

SubstrateReagentSolventTemp. (°C)Time (h)Yield (%)Reference
N-Boc-piperidineHCl (gas)Solvent-freeRT1>99[10]
N-Boc-piperidinep-TsOHSolvent-free (ball mill)RT0.17~100[11]
N-Boc-4-hydroxypiperidineTFA (20-50%)DCM0 to RT1-4Not specified[2]
N-Boc-4-aminopiperidineTFA (5 equiv)DCM60 (microwave)0.5Not specified[12]
N-Boc-4-phenylpiperidineTFADCMRT2Not specified[13]
N-Boc-piperazineTFA (5-10 equiv)DCM0 to RT1-4Not specified[2]
N-Boc-piperazine4M HCl in dioxaneDioxane/MeOHRT1-3Not specified[2]
Substituted N-Boc piperazineHCl in MeOHMethanolRTNot specifiedNot specified[3]

Note: "Not specified" indicates that the specific quantitative data was not available in the cited source.

Experimental Protocols

Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • N-Boc substituted piperidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc substituted piperidine (1.0 equiv.) in anhydrous DCM (approximately 0.1–0.2 M concentration) in a round-bottom flask.[2]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution. For substrates prone to side reactions, consider adding a scavenger like triethylsilane (1.1-1.2 equiv).[2]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[2]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[2]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol

Materials:

  • N-Boc substituted piperidine

  • Methanol (MeOH)

  • Oxalyl chloride

  • Standard laboratory glassware

Procedure:

  • In a dry 25 mL round-bottom flask equipped with a stirring bar, dissolve the N-Boc substituted piperidine (50 mg) in MeOH (3 mL) and stir at room temperature for 5 minutes.[5]

  • Add oxalyl chloride (3 equiv.) directly to the reaction mixture via syringe or micropipette. A slight increase in temperature and sputtering may be observed.[5]

  • Allow the reaction mixture to stir at room temperature for 1-4 hours, monitoring the reaction by TLC.[4]

  • Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and proceeding with purification.

Protocol 3: Thermal Deprotection

Materials:

  • N-Boc substituted piperidine

  • High-boiling solvent (e.g., dioxane, water, or trifluoroethanol)[6][9]

  • Reaction vessel suitable for high temperatures (e.g., sealed tube or microwave reactor)

Procedure:

  • Dissolve the N-Boc substituted piperidine in a suitable high-boiling solvent in a reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 150 °C or higher) and monitor the progress by TLC or LC-MS.[9] Reaction times can range from 30 minutes in a microwave reactor to several hours or days at reflux.[6][9]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods such as column chromatography or crystallization.

Visualizing Workflows and Decision Making

To aid in the selection of an appropriate deprotection method and to visualize the experimental workflow, the following diagrams are provided.

DeprotectionWorkflow start N-Boc Substituted Piperidine reagent Add Deprotection Reagent & Solvent start->reagent reaction Reaction (Monitor by TLC/LC-MS) reagent->reaction workup Work-up (e.g., Quench, Extract) reaction->workup purification Purification (e.g., Chromatography) workup->purification product Deprotected Piperidine purification->product DecisionTree start Substrate Analysis: Substituted Piperidine acid_labile Acid-Labile Functional Groups? start->acid_labile thermal_stability Thermally Stable? acid_labile->thermal_stability Yes acidic Acidic Deprotection (TFA, HCl) acid_labile->acidic No mild Mild Deprotection (Oxalyl Chloride, TMSI) thermal_stability->mild No thermal Thermal Deprotection thermal_stability->thermal Yes reconsider Re-evaluate or Use Alternative Protecting Group mild->reconsider

References

Application Notes and Protocols for the Alkylation of 1-Boc-piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 1-Boc-piperidine-4-carboxamide, a key synthetic intermediate in the development of various therapeutic agents. The protocols outlined below offer robust methods for the introduction of alkyl substituents onto the amide nitrogen, enabling the synthesis of diverse compound libraries for drug discovery.

Introduction

1-Boc-piperidine-4-carboxamide is a valuable building block in medicinal chemistry. The piperidine scaffold is a common motif in centrally active pharmaceuticals, and the carboxamide group at the 4-position provides a handle for further functionalization. N-alkylation of the primary carboxamide allows for the introduction of various lipophilic or functional groups, which can significantly modulate the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles.

The N-alkylation of primary amides, such as 1-Boc-piperidine-4-carboxamide, typically proceeds via a two-step sequence: deprotonation of the amide N-H bond to form a more nucleophilic amidate anion, followed by nucleophilic attack on an alkylating agent. The choice of base, solvent, and alkylating agent is critical to achieving high yields and minimizing side reactions.

Key Applications in Drug Discovery

N-substituted piperidine-4-carboxamides are integral components of a wide range of biologically active molecules. The ability to systematically modify the N-alkyl substituent is a powerful tool in structure-activity relationship (SAR) studies. This chemical space is frequently explored in the development of:

  • Enzyme Inhibitors: The N-alkylated piperidine scaffold can be designed to interact with the active sites of various enzymes.

  • Receptor Ligands: Modification of the N-substituent can fine-tune the binding affinity and selectivity for specific G-protein coupled receptors (GPCRs) and ion channels.

  • PROTACs and Molecular Glues: The N-alkylated carboxamide can serve as a linker or a binding moiety in the design of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.

Experimental Protocols

Two primary methods for the N-alkylation of 1-Boc-piperidine-4-carboxamide are presented: a standard method employing a strong base (Sodium Hydride) and an alternative method using a milder base (Potassium Carbonate). A third potential, though less commonly cited for this specific substrate, is the Mitsunobu reaction.

Protocol 1: N-Alkylation using Sodium Hydride

This protocol is suitable for a wide range of primary and secondary alkyl halides and is a reliable method for achieving high yields.

Reaction Scheme:

Materials:

  • 1-Boc-piperidine-4-carboxamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, iodomethane, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-Boc-piperidine-4-carboxamide (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or THF (sufficient to dissolve the starting material, typically 0.1-0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1-1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0-1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-50 °C) may be required for less reactive alkyl halides.

  • Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Data Summary:

EntryAlkylating AgentBase (eq)SolventTemp (°C)Time (h)Yield (%)
1Benzyl BromideNaH (1.2)DMFRT1285-95
2IodomethaneNaH (1.2)THFRT490-98
3Ethyl BromideNaH (1.2)DMF502470-80
Protocol 2: N-Alkylation using Potassium Carbonate

This protocol utilizes a milder base and is suitable for activated alkyl halides such as benzyl and allyl halides. It offers a safer alternative to sodium hydride.

Reaction Scheme:

Materials:

  • 1-Boc-piperidine-4-carboxamide

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Alkyl halide (e.g., benzyl bromide, allyl bromide)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-Boc-piperidine-4-carboxamide (1.0 eq) and anhydrous, finely powdered potassium carbonate (2.0-3.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF or Acetonitrile (0.1-0.2 M) followed by the alkyl halide (1.1-1.5 eq).

  • Reaction: Stir the mixture vigorously at room temperature or heat to 50-80 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions typically run for 12-48 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Data Summary:

EntryAlkylating AgentBase (eq)SolventTemp (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃ (2.5)DMF602475-85
2Allyl BromideK₂CO₃ (2.5)MeCNRT4860-70
Alternative Method: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative for the N-alkylation of amides with primary or secondary alcohols, proceeding with inversion of stereochemistry at the alcohol center.[1][2] While less common for simple alkylations of this substrate, it is a powerful tool for introducing more complex functionalities.

Reaction Principle:

The reaction involves the activation of an alcohol with a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), followed by nucleophilic substitution by the amide.[1]

General Conditions:

  • Reactants: 1-Boc-piperidine-4-carboxamide (1.0 eq), Alcohol (1.0-1.2 eq), PPh₃ (1.2-1.5 eq), DEAD or DIAD (1.2-1.5 eq).

  • Solvent: Anhydrous THF or Dichloromethane (DCM).

  • Temperature: Typically 0 °C to room temperature.

Due to the lack of specific literature examples for the Mitsunobu reaction with 1-Boc-piperidine-4-carboxamide, a detailed, validated protocol with quantitative data cannot be provided at this time. Researchers wishing to explore this route should perform initial small-scale optimization studies.

Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow General Workflow for N-Alkylation of 1-Boc-piperidine-4-carboxamide cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine 1-Boc-piperidine-4-carboxamide, anhydrous solvent, and base in a flame-dried flask under inert atmosphere. deprotonation Deprotonate amide with base (e.g., NaH at 0°C to RT). prep->deprotonation alkylation Add alkylating agent (e.g., alkyl halide) and stir (RT to elevated temperature). deprotonation->alkylation monitoring Monitor reaction progress (TLC, LC-MS). alkylation->monitoring quench Quench reaction (e.g., with aq. NH4Cl). monitoring->quench extract Extract with organic solvent (e.g., Ethyl Acetate). quench->extract wash_dry Wash organic layer, dry, and filter. extract->wash_dry purify Concentrate and purify by column chromatography. wash_dry->purify

Caption: General experimental workflow for the N-alkylation of 1-Boc-piperidine-4-carboxamide.

Logical Relationship of Reaction Components

logical_relationship Key Components and their Roles in N-Alkylation cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products amide 1-Boc-piperidine-4-carboxamide (Nucleophile Precursor) base Base (e.g., NaH, K2CO3) Deprotonating Agent amide->base is deprotonated by product N-Alkyl-1-Boc-piperidine-4-carboxamide (Desired Product) alkyl_halide Alkyl Halide (Electrophile) alkyl_halide->product reacts with amidate to form solvent Anhydrous Solvent (e.g., DMF, THF) Reaction Medium solvent->base solubilizes

Caption: Logical relationship of reactants and reagents in the N-alkylation reaction.

Troubleshooting and Safety Considerations

  • Low Yields: Incomplete deprotonation is a common issue. Ensure the base is fresh and the solvent is anhydrous. For less reactive alkyl halides, increasing the reaction temperature or time may be necessary.

  • Side Reactions: O-alkylation can be a competing side reaction, although it is generally less favored for primary amides. Using polar apathetic solvents like DMF or THF helps to minimize this. Double alkylation can occur if an excess of a highly reactive alkylating agent is used.

  • Safety: Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas. Handle it with extreme care in an inert atmosphere and ensure proper quenching of any excess reagent. All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Note: High-Throughput Parallel Synthesis of Novel Piperidine-Based Compound Libraries Utilizing a 1-Boc-4-ethylpiperidine-4-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational rigidity and synthetic tractability make it an ideal starting point for the construction of diverse compound libraries in drug discovery. This application note describes a robust methodology for the parallel synthesis of novel N-substituted piperidine-4-carboxamides using the versatile building block, 1-Boc-4-ethylpiperidine-4-carboxamide. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the piperidine nitrogen after initial amide bond formation, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

The protocols outlined below are suitable for high-throughput synthesis platforms and can be readily adapted for various therapeutic targets where the piperidine moiety is a key pharmacophoric element. Potential applications for the synthesized library include, but are not limited to, the development of inhibitors for G protein-coupled receptors (GPCRs), ion channels, and enzymes.

Core Applications

  • Lead Generation: Rapidly generate a diverse library of novel chemical entities for initial screening campaigns.

  • Structure-Activity Relationship (SAR) Studies: Systematically explore the chemical space around a core scaffold to identify key structural features for biological activity.

  • Hit-to-Lead Optimization: Fine-tune the properties of initial hits to improve potency, selectivity, and pharmacokinetic profiles.

Experimental Protocols

This section provides detailed methodologies for the parallel synthesis of a representative library of N-aryl-1-Boc-4-ethylpiperidine-4-carboxamides.

Materials and Equipment

  • 1-Boc-4-ethylpiperidine-4-carboxylic acid

  • A diverse set of primary and secondary amines

  • Coupling reagents (e.g., HATU, HBTU, EDC/HOBt)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DCM, acetonitrile)

  • Parallel synthesis reactor or multi-well plates

  • Automated liquid handler (optional)

  • HPLC or LC-MS for analysis

  • Preparative HPLC for purification (if required)

Protocol 1: Parallel Amide Coupling

This protocol describes the synthesis of a library of 1-Boc-4-ethylpiperidine-4-carboxamides via amide coupling with a diverse set of amines.

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of 1-Boc-4-ethylpiperidine-4-carboxylic acid in DMF.

    • Prepare a 0.2 M solution of HATU in DMF.

    • Prepare a 0.4 M solution of DIPEA in DMF.

    • Prepare 0.2 M solutions of a diverse set of amines in DMF in a multi-well plate (one amine per well).

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL (0.04 mmol) of the 1-Boc-4-ethylpiperidine-4-carboxylic acid stock solution.

    • Add 200 µL (0.04 mmol) of the HATU stock solution to each well.

    • Add 100 µL (0.04 mmol) of the DIPEA stock solution to each well.

    • Add 200 µL (0.04 mmol) of the respective amine stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • Evaporate the solvent using a centrifugal evaporator.

    • Redissolve the residue in 500 µL of DMSO for analysis and screening.

Protocol 2: Boc-Deprotection and Parallel N-Alkylation/Acylation (Example Workflow)

This protocol outlines a subsequent diversification step following the initial amide coupling.

  • Boc-Deprotection:

    • To the crude product from Protocol 1, add 500 µL of a 4 M HCl solution in dioxane.

    • Shake at room temperature for 2 hours.

    • Evaporate the solvent and excess HCl under a stream of nitrogen.

  • Parallel N-Alkylation:

    • Redissolve the resulting amine hydrochloride salts in 500 µL of DMF.

    • Add 3 equivalents of a diverse set of alkyl halides and 4 equivalents of DIPEA to each well.

    • Shake at 50 °C for 16 hours.

    • Perform an aqueous work-up or directly analyze by LC-MS.

Data Presentation

The following table represents hypothetical data from the parallel synthesis of a small library of 1-Boc-4-ethylpiperidine-4-carboxamides, demonstrating the expected yields and purities from the described protocol.

Compound IDAmine UsedMolecular Weight ( g/mol )Yield (%)Purity (LC-MS, %)
L1-A1 Aniline332.448592
L1-A2 4-Fluoroaniline350.438295
L1-A3 Benzylamine346.479196
L1-A4 Piperidine325.468894
L1-A5 Morpholine327.439397

Visualizations

Diagram 1: General Workflow for Parallel Synthesis

G cluster_0 Reagent Preparation cluster_1 Automated/Manual Liquid Handling cluster_2 Reaction & Work-up cluster_3 Analysis & Screening A 1-Boc-4-ethylpiperidine- 4-carboxylic acid stock E Dispense Reagents into 96-well Reaction Block A->E B Amine Library stocks B->E C Coupling Agent stock C->E D Base stock D->E F Reaction at RT E->F G Aqueous Quench F->G H Solvent Evaporation G->H I Dissolve in DMSO H->I J LC-MS Analysis I->J K Biological Screening J->K

Caption: Workflow for the parallel synthesis of a piperidine-carboxamide library.

Diagram 2: Representative GPCR Signaling Pathway

The synthesized library of piperidine derivatives can be screened against various targets. As an example, this diagram illustrates a simplified Gαq-coupled GPCR signaling pathway, a common target class for piperidine-containing compounds.

G cluster_0 Cell Membrane cluster_1 Cytosol GPCR Gαq-coupled Receptor G_protein Gαq Protein GPCR->G_protein Activation Ligand Piperidine Derivative (Antagonist) Ligand->GPCR Inhibition PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Inhibition of a Gαq-coupled GPCR signaling pathway by a synthesized antagonist.

Application of 1-Boc-4-ethylpiperidine-4-carboxamide in Peptide Mimetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, offering the therapeutic potential of peptides while overcoming their inherent limitations such as poor metabolic stability and low bioavailability.[1] These molecules are designed to mimic the three-dimensional structure and biological activity of natural peptides.[1][2] A key strategy in peptidomimetic design is the use of rigid scaffolds to replicate secondary structures like β-turns and α-helices, which are often crucial for biological function.[2][3] 1-Boc-4-ethylpiperidine-4-carboxamide is a novel building block with significant potential in this area. Its constrained piperidine ring, substituted with both a reactive carboxamide group and a lipophilic ethyl group, makes it an attractive scaffold for creating structurally diverse and potent peptide mimetics.

The piperidine scaffold is a well-established motif in medicinal chemistry, frequently found in G protein-coupled receptor (GPCR) ligands and other bioactive molecules.[4][5] By incorporating this compound into a peptide sequence, researchers can introduce a conformational restraint, potentially inducing a β-turn-like structure that can enhance binding affinity and selectivity for a specific biological target.[4] The Boc-protected amine allows for straightforward integration into standard solid-phase peptide synthesis (SPPS) workflows.[6]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the design and synthesis of peptide mimetics.

Core Applications

  • Induction of β-Turns: The rigid piperidine core is designed to mimic the i+1 and i+2 residues of a β-turn, a common secondary structure in peptides that is critical for molecular recognition and protein-protein interactions.[2][4]

  • Scaffold for Combinatorial Libraries: The piperidine nitrogen and the carboxamide group can serve as points for further chemical diversification, enabling the synthesis of focused libraries of peptidomimetics for screening and lead optimization.

  • Development of GPCR Ligands: Given the prevalence of the piperidine motif in GPCR ligands, incorporating this building block can be a rational approach to developing novel modulators of this important receptor class.[4][7][8]

  • Enhancement of Drug-like Properties: The ethyl group at the 4-position increases the lipophilicity of the scaffold, which can be modulated to improve pharmacokinetic properties such as membrane permeability and metabolic stability.

Data Presentation

Table 1: Physicochemical and Structural Properties of Piperidine-Based Scaffolds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesPotential Application in Peptide Mimetics
This compoundC13H24N2O3256.34Boc-protected amine, C4-ethyl and carboxamide substitutionβ-turn mimetic, scaffold for GPCR ligands
1-Boc-4-aminopiperidine-4-carboxylic acidC11H20N2O4244.29Boc-protected amine, C4-amino and carboxylic acid substitutionChiral building block, scaffold for constrained peptides
1-Boc-piperidine-4-carboxylic acidC11H19NO4229.27Boc-protected amine, C4-carboxylic acidLinker, scaffold for simple mimetics
Piperidine-4-carboxamideC6H12N2O128.17Unprotected piperidine with C4-carboxamideBasic scaffold for further derivatization

Experimental Protocols

Protocol 1: Boc-Deprotection of the N-Terminal Amino Acid on Solid Support

This protocol details the removal of the Boc protecting group from the resin-bound peptide to allow for the coupling of this compound.

Materials:

  • Peptide-resin with N-terminal Boc protection

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Solid-phase peptide synthesis (SPPS) vessel

  • Shaker

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Add a solution of 25-50% TFA in DCM to the resin.

  • Shake the reaction vessel for 30 minutes at room temperature.[6]

  • Drain the TFA solution.

  • Wash the resin with DCM (3 x 1 min).

  • Neutralize the resin by washing with a 10% solution of DIPEA in DMF (2 x 2 min).

  • Wash the resin with DMF (3 x 1 min).

  • Wash the resin with DCM (3 x 1 min).

  • The resin is now ready for the coupling of the next building block.

Protocol 2: Coupling of this compound to the Resin-Bound Peptide

This protocol describes the coupling of the title compound to the deprotected N-terminus of the peptide on the solid support.

Materials:

  • Deprotected peptide-resin from Protocol 1

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA

  • DMF

  • SPPS vessel

  • Shaker

Procedure:

  • In a separate vial, pre-activate the this compound. Dissolve this compound (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated mixture to the swollen, deprotected peptide-resin in the SPPS vessel.

  • Shake the reaction vessel for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling. If the test is positive (yellow beads), recoupling may be necessary.[4]

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3 x 1 min).

  • Wash the resin with DCM (3 x 1 min).

  • The resin-bound peptide now incorporates the this compound moiety.

Protocol 3: Cleavage of the Peptidomimetic from the Resin and Final Deprotection

This protocol outlines the final step of cleaving the synthesized peptidomimetic from the solid support and removing any remaining side-chain protecting groups.

Materials:

  • Resin-bound peptidomimetic

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel.

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptidomimetic.

  • Precipitate the crude peptidomimetic by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated product.

  • Decant the diethyl ether.

  • Wash the pellet with cold diethyl ether two more times.

  • Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

  • Purify the crude peptidomimetic using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry and NMR.

Visualizations

experimental_workflow start Start: Resin-bound Peptide (N-terminal Boc) boc_deprotection Protocol 1: Boc Deprotection (25-50% TFA in DCM) start->boc_deprotection neutralization Neutralization (10% DIPEA in DMF) boc_deprotection->neutralization coupling Protocol 2: Coupling of this compound (HBTU/HOBt/DIPEA) neutralization->coupling wash1 Wash (DMF, DCM) coupling->wash1 cleavage Protocol 3: Cleavage and Deprotection (TFA cocktail) wash1->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, NMR) purification->characterization end Final Peptidomimetic characterization->end

Figure 1. Experimental workflow for the synthesis of a peptidomimetic.

gpcr_signaling_pathway ligand Peptidomimetic Ligand (e.g., containing piperidine scaffold) gpcr G Protein-Coupled Receptor (GPCR) ligand->gpcr Binding & Activation g_protein G Protein (α, β, γ subunits) gpcr->g_protein GDP/GTP Exchange effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Figure 2. Simplified GPCR signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-4-ethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 1-Boc-4-ethylpiperidine-4-carboxamide.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues that may arise during the multi-step synthesis of this compound. A common synthetic approach involves the α-alkylation of a piperidine derivative followed by conversion of a functional group to the carboxamide.

Section 1: α-Alkylation of 1-Boc-piperidine-4-carbonitrile

A key step in the synthesis is often the formation of the C4-quaternary center by alkylating 1-Boc-piperidine-4-carbonitrile with an ethyl halide.

Question: My α-ethylation of 1-Boc-piperidine-4-carbonitrile results in a low yield of the desired 1-Boc-4-ethyl-4-cyanopiperidine. What are the common causes?

Answer: Low yields in this step are typically due to issues with deprotonation, the alkylating agent, or competing side reactions.

  • Inefficient Deprotonation: The proton at the C4 position must be removed to generate a nucleophilic carbanion.

    • Base Strength: A very strong, non-nucleophilic base is required, such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). Weaker bases like NaOH or triethylamine are insufficient.

    • Temperature: The deprotonation is usually performed at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your reaction is sufficiently cooled before and during the addition of the base.

    • Moisture: Traces of water will quench the strong base and the carbanion intermediate. All glassware must be flame-dried, and anhydrous solvents are essential.

  • Problems with the Alkylating Agent:

    • Reactivity: The reactivity of the ethyl halide is critical. Ethyl iodide is more reactive than ethyl bromide.

    • Stability: The alkylating agent should be pure and free from degradation products.

  • Side Reactions:

    • Elimination: If the temperature is too high, the generated carbanion can undergo elimination reactions.

    • Dialkylation: While less common for creating a quaternary center, improper stoichiometry or reaction conditions could lead to undesired reactions.

Section 2: Conversion of Precursors to the Carboxamide

The final carboxamide can be synthesized either by partial hydrolysis of a nitrile (1-Boc-4-ethyl-4-cyanopiperidine) or by amide coupling from the corresponding carboxylic acid (1-Boc-4-ethylpiperidine-4-carboxylic acid).

Question: I am attempting the partial hydrolysis of 1-Boc-4-ethyl-4-cyanopiperidine to the amide, but I'm getting low yields or the wrong product. What is going wrong?

Answer: The partial hydrolysis of a nitrile to an amide is a delicate process, as the amide can be further hydrolyzed to a carboxylic acid under the same conditions.[1][2][3]

  • Over-hydrolysis: This is the most common issue. The reaction conditions required to hydrolyze the nitrile can also hydrolyze the resulting amide to the carboxylic acid.[3]

    • Solution: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed or when the maximum amount of amide is formed. Milder reaction conditions are often preferred.

  • Reaction Conditions: Both acidic and basic conditions can be used, but they present different challenges.[1][2]

    • Acidic Hydrolysis: Heating with a dilute acid like HCl can convert the nitrile to the carboxylic acid.[1][2] To stop at the amide stage, milder conditions are needed.[3]

    • Alkaline Hydrolysis: Using NaOH or KOH can also lead to the carboxylic acid salt.[1][4] A milder method involves using an alkaline solution of hydrogen peroxide, which can selectively afford the amide.[4]

Question: My amide coupling reaction from 1-Boc-4-ethylpiperidine-4-carboxylic acid and an ammonia source is inefficient. How can I improve the yield?

Answer: Low yields in amide coupling reactions are frequently encountered, especially with sterically hindered substrates.[5][6] The carboxylic acid must first be activated.[5]

  • Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient amounts.[5]

    • Solution: Ensure you are using at least one equivalent of a suitable coupling reagent. Pre-activating the carboxylic acid for 15-30 minutes before adding the amine source can improve yields.[5]

  • Steric Hindrance: The quaternary center at the C4 position makes this a sterically hindered carboxylic acid, which can slow down the reaction.[5]

    • Solution: Consider using more powerful coupling reagents designed for hindered substrates, such as HATU or T3P.[5][7] Alternatively, converting the carboxylic acid to a more reactive acyl fluoride may be effective.[6]

  • Reaction Conditions: The choice of solvent and base is crucial.[5]

    • Solvent: Anhydrous polar aprotic solvents like DMF or DCM are typically used.[5]

    • Base: A non-nucleophilic base, such as DIPEA, is required to neutralize acids without interfering with the reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Boc protecting group? The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, rendering it less nucleophilic. This prevents it from participating in undesired side reactions during subsequent synthetic steps, such as alkylation or amide coupling.

Q2: I see 1-Boc-4-aminopiperidine in some synthesis routes. How is that related? 1-Boc-4-aminopiperidine is a different compound. It can be synthesized from 1-Boc-4-piperidinecarboxamide via a Hofmann rearrangement.[8] It is not a direct precursor to this compound.

Q3: Can I use a Ritter reaction to form the amide? Yes, the Ritter reaction is a plausible method. It would involve reacting 1-Boc-4-ethyl-4-hydroxypiperidine with a nitrile (e.g., acetonitrile) in the presence of a strong acid.[9] However, controlling this reaction and potential side reactions with the Boc group under strong acid conditions can be challenging.

Q4: What are the best coupling reagents for sterically hindered amide synthesis? For sterically hindered substrates, phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) reagents are generally more effective than carbodiimides like DCC or EDC.[10] T3P (Propylphosphonic Anhydride) is also an excellent choice known for high yields and easy workup.[7]

Q5: Why is it critical to use anhydrous solvents? Water can interfere with multiple steps. In the alkylation step, it will destroy the strong base and the carbanion. In the amide coupling step, water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation.[5]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantages
EDC/DCC CarbodiimideInexpensive, widely available.Can cause racemization; DCU byproduct from DCC can be difficult to remove.[7][10]
HATU/HBTU Aminium/UroniumHigh efficiency, fast reaction times, good for hindered substrates.[5]More expensive, can be a safety hazard on a large scale.[7]
PyBOP PhosphoniumHigh yielding, low racemization.Byproducts can be difficult to remove.
T3P Phosphonic AnhydrideHigh yields, easy workup (byproducts are water-soluble), safe.[7]Often requires a base like pyridine or triethylamine.

Table 2: General Conditions for Nitrile Hydrolysis to Amide

ConditionReagentsTemperatureKey Considerations
Alkaline Peroxide H₂O₂, NaOH or KOH in aq. EtOHMild (Room Temp to gentle heat)Generally provides good selectivity for the amide; reaction must be monitored to prevent over-hydrolysis.[4]
Controlled Acidic Conc. H₂SO₄ or HCl at 40°CLow to ModerateCan stop at the amide stage, but is highly dependent on substrate and conditions; risk of over-hydrolysis is high.[3]
Basic NaOH or KOH in H₂O/EtOHRefluxTends to proceed to the carboxylic acid salt; careful monitoring required to isolate the amide in good yield.[4]

Experimental Protocols

Protocol 1: General Procedure for α-Ethylation of 1-Boc-piperidine-4-carbonitrile

  • Flame-dry a round-bottom flask under vacuum and backfill with argon or nitrogen.

  • Add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C to generate LDA in situ. Stir for 30 minutes.

  • Add a solution of 1-Boc-piperidine-4-carbonitrile (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours.

  • Add ethyl iodide (1.2 eq) dropwise. Let the reaction slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using HATU

  • Dissolve the carboxylic acid (1-Boc-4-ethylpiperidine-4-carboxylic acid, 1.0 eq) in an anhydrous solvent such as DMF or DCM.[5]

  • Add the coupling reagent HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).[5]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

  • Add a source of ammonia (e.g., a solution of ammonia in an organic solvent or ammonium chloride with an additional equivalent of base) (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[5]

  • Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.[5]

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

G cluster_synthesis Plausible Synthetic Pathway A 1-Boc-piperidine- 4-carbonitrile B 1-Boc-4-ethyl-4- cyanopiperidine A->B 1. LDA, -78°C 2. Et-I C 1-Boc-4-ethylpiperidine- 4-carboxamide (Product) B->C Partial Hydrolysis (e.g., H₂O₂/NaOH) D 1-Boc-4-ethylpiperidine- 4-carboxylic acid B->D Full Hydrolysis D->C Amide Coupling (HATU, NH₃)

Caption: A plausible synthetic pathway to the target compound.

G start Low Yield of This compound step Which step has low yield? start->step alkylation Alkylation Step: 1-Boc-piperidine-4-carbonitrile -> 1-Boc-4-ethyl-4-cyanopiperidine step->alkylation Alkylation hydrolysis Nitrile Hydrolysis Step: Cyano -> Amide step->hydrolysis Hydrolysis coupling Amide Coupling Step: Acid -> Amide step->coupling Coupling sol_alk Check: - Anhydrous conditions? - Base strength (LDA)? - Low temperature (-78°C)? - Alkylating agent quality? alkylation->sol_alk sol_hyd Check: - Over-hydrolysis to acid? - Use milder conditions (H₂O₂)? - Monitor reaction closely? hydrolysis->sol_hyd sol_coup Check: - Steric hindrance? - Use stronger coupling agent (HATU)? - Anhydrous conditions? - Pre-activation of acid? coupling->sol_coup

Caption: A troubleshooting workflow for diagnosing low yield.

G cluster_coupling Amide Coupling Mechanism (HATU) RCOOH R-COOH (Carboxylic Acid) ActiveEster Activated O-Acyl isouronium Ester RCOOH->ActiveEster + HATU, DIPEA HATU HATU DIPEA DIPEA (Base) DIPEA->RCOOH Deprotonates Product R-CO-NHR' (Amide Product) ActiveEster->Product + Amine Amine R'-NH₂ (Amine)

Caption: Simplified mechanism of HATU-mediated amide coupling.

References

Technical Support Center: Purification of 1-Boc-4-ethylpiperidine-4-carboxamide by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chromatographic purification of 1-Boc-4-ethylpiperidine-4-carboxamide. This guide includes troubleshooting for common issues, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for purifying this compound?

A1: The two most common and effective methods for the purification of this compound are Normal-Phase Flash Chromatography and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice between these techniques depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: I am observing the loss of the Boc protecting group during purification. What could be the cause?

A2: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[1] Premature deprotection can occur if the mobile phase is too acidic, which is a common issue in RP-HPLC when using modifiers like trifluoroacetic acid (TFA).[1] The risk of deprotection increases with higher concentrations of acid and during solvent evaporation at elevated temperatures.[1]

Q3: My compound is showing significant peak tailing during HPLC analysis. How can I resolve this?

A3: Peak tailing for basic compounds like this compound is often due to interactions with acidic silanol groups on the silica-based stationary phase.[2][3] To mitigate this, you can:

  • Use a mobile phase with a buffer to maintain a consistent pH.[2]

  • Add a competing amine, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.

  • Operate at a lower pH to protonate the silanol groups, though this must be balanced with the acid sensitivity of the Boc group.[4][5]

  • Employ an end-capped column or a column specifically designed for the analysis of basic compounds.[5]

Q4: What are some common impurities I should expect in my crude this compound sample?

A4: Potential impurities can arise from the synthetic route. If synthesized from 4-piperidinecarboxamide, you might find unreacted starting material or the intermediate 1-Boc-4-piperidinecarboxamide.[6] Other possible impurities include reagents and byproducts from the reaction, such as residual coupling agents or solvents.

Q5: How can I visualize this compound on a TLC plate?

A5: Since this compound lacks a strong UV chromophore, visualization on a TLC plate requires a chemical stain. A ninhydrin stain is effective; upon heating, it can react with the deprotected amine if the Boc group is cleaved by the heat and acidic conditions of the stain, or it can visualize the amide group.[7][8] Alternatively, a potassium permanganate stain can be used, which reacts with oxidizable functional groups.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic purification of this compound.

Issue 1: Partial or Complete Loss of the Boc Protecting Group
  • Symptom: Appearance of a new, more polar spot on TLC or a new peak in the HPLC chromatogram, confirmed by mass spectrometry to be the deprotected compound.

  • Possible Causes & Solutions:

    • Acidic Mobile Phase (RP-HPLC): The concentration of trifluoroacetic acid (TFA) or formic acid in the mobile phase is too high.

      • Solution: Reduce the acid concentration to 0.05% or less. Alternatively, replace the strong acid with a weaker one like acetic acid, or use a buffered mobile phase system.

    • Prolonged Exposure to Acid: Fractions containing acid are left at room temperature for an extended period.

      • Solution: Neutralize acidic fractions immediately after collection with a mild base, such as a saturated sodium bicarbonate solution, before solvent evaporation.

    • High Temperature During Solvent Evaporation: Concentrating acidic fractions at elevated temperatures can accelerate Boc deprotection.

      • Solution: Evaporate the solvent at reduced temperature using a rotary evaporator with a chilled water bath. Lyophilization (freeze-drying) is another option to remove solvents at low temperatures.

Issue 2: Poor Separation of the Product from Impurities
  • Symptom: Co-elution of the desired product with impurities, resulting in low purity fractions.

  • Possible Causes & Solutions:

    • Inappropriate Mobile Phase Polarity (Normal-Phase): The eluent is either too polar, causing rapid elution of all components, or not polar enough, leading to long retention times and broad peaks.

      • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound. A common solvent system is a gradient of ethyl acetate in hexanes.

    • Insufficient Resolution (RP-HPLC): The gradient slope is too steep, or the column chemistry is not optimal for the separation.

      • Solution: Employ a shallower gradient to improve separation. Experiment with different stationary phases, such as a C8 column instead of a C18, or a phenyl-hexyl column, which may offer different selectivity.

    • Column Overload: Too much crude material is loaded onto the column.

      • Solution: Reduce the amount of sample loaded onto the column. For flash chromatography, a general rule is to load 1-10% of the silica gel weight.

Issue 3: Product is Difficult to Elute or Shows Severe Peak Tailing (Normal-Phase)
  • Symptom: The product peak is broad and asymmetrical, or the compound remains on the column even with a highly polar mobile phase.

  • Possible Causes & Solutions:

    • Strong Interaction with Silica Gel: The basic piperidine nitrogen and the polar amide group can interact strongly with the acidic silica gel.

      • Solution 1: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase to neutralize the acidic sites on the silica.

      • Solution 2: Switch to a less acidic stationary phase, such as alumina or amine-functionalized silica.[10]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This method is suitable for the purification of multi-gram quantities of this compound.

Materials:

  • Silica gel (60 Å, 40-63 µm)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates (silica gel 60 F254)

  • Ninhydrin or potassium permanganate stain for TLC visualization

Procedure:

  • TLC Analysis: Develop a suitable mobile phase system by running TLC plates of the crude material. Start with a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) and adjust the polarity to achieve an Rf value of approximately 0.3 for the product. If significant streaking is observed, add 0.5% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble samples, perform a dry load by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin elution with the determined mobile phase. A gradient elution is often effective, starting with a lower polarity (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is ideal for achieving high purity on a smaller scale (milligrams to a gram).

Materials:

  • C18 HPLC column (e.g., 5 µm particle size)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or acetic acid (optional)

  • Ammonium acetate (optional)

  • Preparative HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid (or acetic acid, or 10 mM ammonium acetate).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (or acetic acid, or 10 mM ammonium acetate).

  • Sample Preparation: Dissolve the crude material in a minimal amount of the initial mobile phase composition or a compatible solvent like methanol.

  • Chromatography:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject the sample.

    • Run a linear gradient, for example, from 5% B to 95% B over 20-30 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 210-220 nm for the amide bond).

  • Fraction Collection: Collect fractions corresponding to the product peak.

  • Isolation: Combine the pure fractions. If an acidic modifier was used, consider neutralizing the solution before solvent removal. Remove the organic solvent (acetonitrile) under reduced pressure, and then lyophilize the remaining aqueous solution to obtain the purified product.

Data Presentation

The following table provides representative data for the purification of this compound based on the protocols described above. Actual results may vary depending on the specific experimental conditions and the purity of the crude material.

ParameterNormal-Phase Flash ChromatographyReversed-Phase HPLC
Stationary Phase Silica GelC18
Mobile Phase Gradient: 10% to 50% Ethyl Acetate in HexanesGradient: 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid)
Retention Time / Elution Volume Varies with column size and flow rate~15-20 minutes
Typical Purity >95%>98%
Typical Yield 80-90%70-85%
Throughput High (grams)Low (milligrams to 1 gram)

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Chromatography cluster_analysis Analysis & Isolation crude Crude Product (this compound) dissolve Dissolve in Minimal Solvent crude->dissolve tlc TLC Analysis for Solvent System crude->tlc column Load onto Chromatography Column (Normal or Reverse Phase) dissolve->column elute Elute with Optimized Gradient tlc->elute Determines Gradient column->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC or LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool If Pure evaporate Solvent Evaporation pool->evaporate pure_product Pure Product (>95% Purity) evaporate->pure_product Troubleshooting_Logic cluster_issues Problem Identification cluster_solutions Potential Solutions start Purification Issue Identified boc_loss Boc Group Loss? start->boc_loss poor_sep Poor Separation? boc_loss->poor_sep No acid Reduce Acid Modifier Lower Evaporation Temp boc_loss->acid Yes tailing Peak Tailing? poor_sep->tailing No gradient Optimize Gradient Change Stationary Phase poor_sep->gradient Yes modifier Add Basic Modifier (e.g., TEA) tailing->modifier Yes

References

Technical Support Center: Synthesis of 4,4-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered during the synthesis of 4,4-disubstituted piperidines. This guide is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4,4-disubstituted piperidines and their associated side reactions?

A1: The most prevalent methods for synthesizing 4,4-disubstituted piperidines often start from a pre-formed piperidine ring, such as 4-piperidone. Key strategies include:

  • N-Alkylation followed by reaction at the 4-position: This involves the alkylation of the piperidine nitrogen, which can lead to over-alkylation and the formation of quaternary ammonium salts.

  • Reductive Amination of 4-piperidone: This is a versatile method for introducing a substituent at the 4-position. Potential side reactions include the formation of over-alkylated products with primary amines and incomplete reactions.

  • Dieckmann Condensation: This intramolecular reaction is used to form the piperidine ring itself, typically leading to a 4-piperidone intermediate. Common side reactions include β-elimination, especially under strongly basic conditions.

Each of these methods has its own set of potential side reactions that can impact yield and purity. This guide will provide detailed troubleshooting for each of these issues.

Q2: I am observing a significant amount of a water-soluble byproduct that is difficult to separate during the N-alkylation of my piperidine. What is it and how can I avoid it?

A2: This is a classic sign of quaternary ammonium salt formation , a common side reaction in N-alkylation. After the desired N-alkylation to a tertiary amine, a second alkylation can occur, resulting in a positively charged quaternary ammonium salt. This byproduct is often highly soluble in water, complicating extraction and purification, and ultimately lowering the isolated yield of your target compound.

Q3: During the synthesis of a 4-piperidone via Dieckmann condensation, I am getting a low yield and suspect an elimination side reaction. What is happening?

A3: You are likely observing a β-elimination reaction . Under the strongly basic conditions often required for the Dieckmann condensation, a proton on the carbon alpha to the newly formed ketone and beta to the ester can be abstracted, leading to the elimination of the ester group and the formation of an unsaturated piperidinone. This side reaction is a known issue that can significantly reduce the yield of the desired 4-piperidone.

Troubleshooting Guides

Issue 1: Over-alkylation in N-Alkylation Reactions

Symptom: Formation of a highly polar, water-soluble byproduct, identified as a quaternary ammonium salt, leading to low yields of the desired N-alkylated 4,4-disubstituted piperidine.

Cause: The newly formed tertiary amine is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation by the alkylating agent. An excess of the alkylating agent significantly increases the likelihood of this side reaction.

Solutions:

  • Stoichiometry Control: The most straightforward approach is to carefully control the stoichiometry. Using the piperidine as the limiting reagent and adding the alkylating agent slowly can minimize the chance of a second alkylation. A common strategy is to use a slight excess of the piperidine.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over an extended period using a syringe pump helps to maintain a low concentration of the alkylating agent in the reaction mixture, thus favoring mono-alkylation.

  • Use of a Non-Nucleophilic Base: The reaction of a piperidine with an alkyl halide generates an acid (HX) which can protonate the starting material, rendering it non-nucleophilic. Using a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base), can neutralize this acid without competing in the alkylation reaction.

  • Alternative Methods: Consider using reductive amination as an alternative to direct alkylation, as it avoids the use of alkyl halides and thus the possibility of quaternary salt formation.

Data Presentation: N-Alkylation vs. Over-alkylation

Alkylating AgentPiperidine:Alkyl Halide RatioBaseSolventTemperatureMono-alkylation Product Yield (%)Quaternary Salt Yield (%)
Methyl Iodide1 : 1.1K₂CO₃DMFRoom Temp~70-80~10-20
Methyl Iodide1.5 : 1K₂CO₃DMFRoom Temp>90<5
Benzyl Bromide1 : 1.1DIPEACH₃CNRoom Temp~85-95<10
Benzyl Bromide1 : 1.5DIPEACH₃CNRoom Temp~60-70~20-30

Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.

Issue 2: Side Reactions in Reductive Amination of 4-Piperidones

Symptom: A mixture of products is observed, including the desired 4-amino-piperidine, the corresponding bis-alkylated product (from primary amines), and unreacted starting material.

Cause:

  • Over-alkylation (with primary amines): The initially formed secondary amine can compete with the starting primary amine and react with another molecule of the 4-piperidone.

  • Incomplete Reaction: The imine/iminium ion formation may be slow or reversible, or the reducing agent may not be effective enough.

Solutions:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is highly effective for a wide range of aldehydes and ketones and is often the reagent of choice for one-pot reductive aminations. Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic. More reactive reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone, so a two-step procedure (imine formation followed by reduction) is often necessary.

  • Control of Stoichiometry (for primary amines): Using a slight excess of the primary amine can help to drive the reaction towards the mono-alkylated product.

  • pH Control: The formation of the imine/iminium ion is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can accelerate this step.

Data Presentation: Comparison of Reducing Agents in Reductive Amination of 1-Benzyl-4-piperidone

AmineReducing AgentSolventAdditiveProduct Yield (%)
AnilineNaBH(OAc)₃DCENone85-95
AnilineNaBH₃CNMeOHAcetic Acid80-90
BenzylamineNaBH(OAc)₃DCMNone90-98
BenzylamineH₂/Pd-CEtOHNone>95

Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions.

Issue 3: β-Elimination in Dieckmann Condensation for 4-Piperidone Synthesis

Symptom: Low yield of the desired 4-piperidone and the formation of an α,β-unsaturated piperidinone byproduct.

Cause: The strong base used for the Dieckmann condensation (e.g., sodium ethoxide) can abstract a proton from the carbon in the β-position to the newly formed ketone, leading to elimination of the ester group.

Solutions:

  • Choice of Base and Solvent: The choice of base and solvent can influence the extent of the β-elimination. Using a bulkier base or running the reaction at a lower temperature may help to minimize this side reaction.

  • Careful Work-up: The work-up of the Dieckmann reaction must be performed carefully. The addition of water and mild acidification of the aqueous phase should be done at a controlled temperature to prevent the retro-Dieckmann reaction and other side reactions.

  • Alternative Cyclization Strategies: If β-elimination is a persistent problem, alternative methods for the synthesis of the 4-piperidone ring system should be considered.

Experimental Protocols

Protocol 1: Controlled N-Alkylation of a 4,4-Disubstituted Piperidine with Slow Addition of Alkyl Halide

This protocol is designed to minimize the formation of the quaternary ammonium salt byproduct.

Materials:

  • 4,4-disubstituted piperidine (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.05 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Syringe pump

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the 4,4-disubstituted piperidine in anhydrous acetonitrile to make a 0.1 M solution.

  • Prepare a solution of the alkyl halide in anhydrous acetonitrile.

  • Using a syringe pump, add the alkyl halide solution to the stirred piperidine solution at room temperature over a period of 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Troubleshooting:

  • If quaternary salt is still observed: Decrease the rate of addition of the alkyl halide or use a slight excess of the piperidine starting material.

  • If the reaction is slow: Gentle heating (e.g., 40-50 °C) can be applied, but this may also increase the rate of over-alkylation.

Protocol 2: Reductive Amination of 4-Piperidone with a Primary Amine using NaBH(OAc)₃

This one-pot protocol is a reliable method for the synthesis of 4-amino-piperidines while avoiding over-alkylation issues associated with direct alkylation.

Materials:

  • 4-Piperidone hydrochloride (1.0 eq)

  • Primary amine (e.g., aniline, benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Triethylamine (TEA) (1.1 eq, if starting with the hydrochloride salt)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask, add 4-piperidone hydrochloride, the primary amine, and the solvent (DCE or DCM).

  • Add triethylamine to neutralize the hydrochloride salt and stir for 10 minutes.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Incomplete reaction: If the starting material is not fully consumed, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Formation of bis-alkylated product: Although less common with NaBH(OAc)₃, if this is observed, try using a larger excess of the primary amine.

Visualizations

Reaction_Pathways cluster_alkylation N-Alkylation cluster_reductive_amination Reductive Amination cluster_dieckmann Dieckmann Condensation Piperidine 4,4-Disubstituted Piperidine TertiaryAmine Desired N-Alkylated Product Piperidine->TertiaryAmine R-X QuaternarySalt Quaternary Ammonium Salt (Side Product) TertiaryAmine->QuaternarySalt R-X (Over-alkylation) Piperidone 4-Piperidone Iminium Iminium Ion Intermediate Piperidone->Iminium + Amine, -H₂O Amine Primary/Secondary Amine Amine->Iminium Product 4-Amino-piperidine Product Iminium->Product [H] Overalkylation Bis-alkylated Product (Side Product) Product->Overalkylation + Piperidone, [H] Diester Acyclic Diester KetoEster β-Keto Ester (Piperidone Intermediate) Diester->KetoEster Base EliminationProduct α,β-Unsaturated Piperidinone (Side Product) KetoEster->EliminationProduct Base (β-Elimination)

Caption: Reaction pathways for common syntheses of 4,4-disubstituted piperidines and their major side reactions.

Troubleshooting_Workflow Start Side Reaction Observed? Identify Identify Side Product (e.g., by NMR, MS) Start->Identify Overalkylation Over-alkylation (Quaternary Salt) Identify->Overalkylation Elimination β-Elimination Identify->Elimination Incomplete Incomplete Reaction Identify->Incomplete Other Other Side Reaction Identify->Other Sol_Overalkylation - Control Stoichiometry - Slow Reagent Addition - Use Non-nucleophilic Base - Consider Reductive Amination Overalkylation->Sol_Overalkylation Sol_Elimination - Use Milder Base - Lower Reaction Temperature - Careful Work-up - Alternative Cyclization Elimination->Sol_Elimination Sol_Incomplete - Optimize Reducing Agent - Adjust pH (catalytic acid) - Increase Reaction Time/Temp Incomplete->Sol_Incomplete Sol_Other - Consult Literature for Specific Side Reaction - Modify Reaction Conditions Other->Sol_Other

Caption: A troubleshooting workflow for addressing common side reactions in 4,4-disubstituted piperidine synthesis.

Technical Support Center: Optimizing Boc Protection of 4-Ethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the tert-butyloxycarbonyl (Boc) protection of 4-ethylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the standard initial conditions for the Boc protection of 4-ethylpiperidine-4-carboxamide?

A1: A typical starting point for the Boc protection of a secondary amine like 4-ethylpiperidine-4-carboxamide involves reacting it with di-tert-butyl dicarbonate ((Boc)₂O).[1] The reaction is generally performed in a suitable organic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at room temperature.[2][3] A base, such as triethylamine (TEA) or sodium bicarbonate, is often added to neutralize the acidic byproducts and drive the reaction to completion.[2][3]

Q2: My reaction is slow or incomplete. What are the most likely causes?

A2: Incomplete or slow reactions are common issues and can stem from several factors:

  • Steric Hindrance: The ethyl and carboxamide groups at the 4-position of the piperidine ring may sterically hinder the secondary amine, slowing its reaction with the bulky (Boc)₂O reagent.[2]

  • Insufficient Reagent: The amount of (Boc)₂O or base may be insufficient to drive the reaction to completion.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent system, leading to a slow, heterogeneous reaction.[2]

  • Low Nucleophilicity: While the piperidine nitrogen is generally nucleophilic, its reactivity can be influenced by solvent and base choice.[2]

Q3: I'm observing unexpected side products. What could they be?

A3: While Boc protection is generally a clean reaction, side products can occur. With a catalyst like 4-dimethylaminopyridine (DMAP), side reactions can become more likely.[4][5] In the presence of other nucleophilic groups, such as hydroxyls or thiols, competition for the (Boc)₂O can occur, though this is not a concern for 4-ethylpiperidine-4-carboxamide.[2] Under certain conditions, particularly with DMAP, the formation of isocyanates or urea-type byproducts has been reported, although this is more common at lower temperatures.[6][7]

Q4: What is the role of 4-dimethylaminopyridine (DMAP) and should I use it?

A4: DMAP is a highly effective nucleophilic catalyst for Boc protection.[6] It reacts with (Boc)₂O to form a more reactive N-Boc-pyridinium intermediate, which then rapidly reacts with the amine.[4] Using a catalytic amount of DMAP (e.g., 0.1 equivalents) can significantly accelerate reactions, especially for sterically hindered or weakly nucleophilic amines.[6] It is highly recommended if you are experiencing slow or incomplete conversion.

Troubleshooting Guide

Problem 1: Low or incomplete conversion after 24 hours at room temperature.
  • Analysis: The most probable cause is steric hindrance from the substituents at the 4-position. Standard conditions may not be sufficiently forcing for this substrate.

  • Solutions:

    • Add a Catalyst: Introduce a catalytic amount of DMAP (0.1 eq) to the reaction mixture. This significantly increases the rate of acylation.[6]

    • Increase Temperature: Gently heat the reaction to 40-50°C. This can increase the reaction rate, but avoid excessive heat which can cause (Boc)₂O to decompose.[3][8]

    • Increase Reagent Stoichiometry: Increase the amount of (Boc)₂O to 1.5-2.0 equivalents to ensure it is not the limiting factor.

    • Change the Base/Solvent System: Switch from triethylamine (TEA) to a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). For solubility issues, consider a different solvent like THF, acetonitrile, or a biphasic system (e.g., Dioxane/Water with NaOH).[2][3]

Problem 2: Difficulty with reaction workup and product isolation.
  • Analysis: The product, N-Boc-4-ethylpiperidine-4-carboxamide, has both polar (amide) and non-polar (Boc, ethyl) groups, which can complicate extraction. Excess reagents and basic residues must be removed effectively.

  • Solutions:

    • Standard Aqueous Workup: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM. Wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove the base and any unreacted amine, followed by saturated sodium bicarbonate solution to remove acidic byproducts, and finally with brine.[9]

    • Solvent Evaporation: If the product is suspected to have some water solubility, minimize aqueous washes. Instead, evaporate the solvent and purify the crude residue directly via column chromatography.

    • Sublimation of (Boc)₂O: If excess (Boc)₂O is the main contaminant after evaporation, it can be removed under high vacuum as it will sublimate over time.[10]

Experimental Protocols & Data

Protocol 1: Standard Boc Protection
  • Dissolve 4-ethylpiperidine-4-carboxamide (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (TEA, 1.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS until the starting amine is consumed.[2]

  • Upon completion, proceed with the standard aqueous workup as described in the troubleshooting section.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Purify the crude product by column chromatography on silica gel if necessary.[2]

Protocol 2: Optimized Boc Protection for Hindered Amines
  • Dissolve 4-ethylpiperidine-4-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) or acetonitrile (ACN) (approx. 0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) and stir the mixture at room temperature.

  • If the reaction is slow, heat to 40°C and monitor by TLC or LC-MS.

  • Once complete, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine organic layers and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by column chromatography.

Data Presentation: Comparison of Reaction Conditions
Condition ID(Boc)₂O (eq.)Base (eq.)Catalyst (eq.)SolventTemp (°C)Typical Time (h)Expected YieldNotes
A (Standard) 1.2TEA (1.5)NoneDCM2512-24ModerateMay be slow/incomplete due to steric hindrance.
B (Catalyzed) 1.2TEA (1.5)DMAP (0.1)DCM/THF252-6Good-ExcellentDMAP significantly accelerates the reaction.[6]
C (Forced) 1.5DIPEA (2.0)DMAP (0.1)ACN401-4ExcellentRecommended for stubborn or slow reactions.[3]
D (Aqueous) 1.5NaOH (2.0)NoneDioxane/H₂O254-8GoodUseful if starting material has poor solubility in organic solvents.[3]

Visualizations

Experimental Workflow Diagram

This diagram illustrates the general workflow for the Boc protection experiment, from setup to final product.

G cluster_setup Reaction Setup cluster_workup Workup & Purification start Dissolve Substrate (4-ethylpiperidine-4-carboxamide) add_base Add Base (e.g., TEA, DIPEA) start->add_base add_boc Add (Boc)₂O & Catalyst (DMAP) add_base->add_boc react Stir at RT or 40°C add_boc->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Wash & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product G cluster_solutions Potential Solutions start Is reaction complete (via TLC/LC-MS)? end_ok Proceed to Workup start->end_ok  Yes end_fail Assess Problem start->end_fail  No   sol1 Add catalytic DMAP sol2 Increase temperature to 40°C sol3 Increase (Boc)₂O (1.5-2.0 eq) sol4 Switch to stronger base (e.g., DIPEA) end_fail->sol1 end_fail->sol2 end_fail->sol3 end_fail->sol4

References

Technical Support Center: Synthesis and Purification of Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine carboxamides. Below you will find detailed information on identifying and removing common impurities, along with step-by-step experimental protocols and analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude piperidine carboxamide product is a complex mixture. What are the most common side products I should be looking for?

A1: During the amide coupling step in piperidine carboxamide synthesis, several side reactions can occur. The most prevalent include:

  • Unreacted Starting Materials: Residual piperidine derivative or carboxylic acid.

  • Coupling Reagent Byproducts: Urea derivatives from carbodiimide reagents (e.g., EDC, DCC) or guanidinium byproducts from uronium/aminium reagents (e.g., HATU, HBTU).

  • Diketopiperazine (DKP) Formation: Particularly common in the synthesis of piperidine-2-carboxamides, this intramolecular cyclization can be a significant issue.

  • Racemization or Epimerization: Loss of stereochemical integrity at a chiral center, especially when using chiral piperidine carboxylic acids.

  • Over-acylation: Multiple acylations on the piperidine nitrogen or other nucleophilic sites.

Q2: I'm using EDC as a coupling reagent and am having trouble removing the urea byproduct. What is the best way to get rid of it?

A2: The byproduct of EDC coupling, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble, which simplifies its removal. An aqueous workup is typically effective. For a detailed, step-by-step procedure, please refer to Experimental Protocol 1 .

Q3: My reaction involves a piperidine-2-carboxylic acid, and I'm observing a significant amount of a byproduct with a mass corresponding to a cyclic dipeptide. How can I prevent this?

A3: This byproduct is likely a diketopiperazine (DKP), a common issue with piperidine-2-carboxamides. Here are some strategies to minimize DKP formation:

  • Immediate Coupling: After deprotecting the N-terminus of the piperidine-2-carboxylic acid, proceed immediately with the coupling of the next amino acid. This minimizes the time the free amine is available for intramolecular cyclization.

  • Use of Dipeptide Building Blocks: Couple a pre-formed dipeptide containing the piperidine-2-carboxamide moiety.

  • Mild Deprotection Conditions: If using an Fmoc protecting group, the basic conditions of piperidine for deprotection can promote DKP formation. Consider alternative, milder bases or a different protecting group strategy.

Q4: I used HATU as a coupling reagent and now see a significant side product. LC-MS suggests it's my piperidine starting material with an added guanidinium group. What happened and how can I avoid it?

A4: This is a known side reaction with uronium/guanidinium-based coupling reagents like HATU and HBTU. The piperidine, being a nucleophile, can attack the guanidinium part of the coupling reagent itself. To mitigate this:

  • Control Stoichiometry: Avoid using a large excess of the coupling reagent. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) relative to the carboxylic acid.[1]

  • Order of Addition: Pre-activate the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for a few minutes before adding the piperidine derivative. This allows the formation of the active ester, reducing the opportunity for the piperidine to react with HATU.

Q5: My purified piperidine carboxamide appears as two peaks in the HPLC chromatogram, even though it should be a single compound. What could be the cause?

A5: If your compound is a free base or acid, you may observe peak splitting or tailing on a standard C18 column. This can be due to interactions with the silica support. Try adding a modifier to your mobile phase, such as 0.1-0.2% trifluoroacetic acid (TFA) or triethylamine (TEA), to improve peak shape. If the issue persists, it could indicate the presence of rotamers or diastereomers.

Purification and Analytical Protocols

Data Presentation: Purification and Analysis Parameters

The following tables provide typical parameters for the purification and analysis of piperidine carboxamides.

Table 1: Recrystallization Solvent Systems for Piperidine Derivatives

Compound ClassRecommended SolventsKey Considerations
Piperidine-3-carbothioamide derivativesAlcohols (Ethanol, Methanol, Isopropanol), Acetonitrile, ToluenePolarity is influenced by N-substituents.
Piperidine Carboxamides (general)Hexane/Acetone, Hexane/Ethyl Acetate, Ethanol, WaterFor basic compounds, crystallization from a salt form (e.g., HCl salt) can be effective.[2]

Table 2: Typical Flash Chromatography Conditions for Piperidine Carboxamides

ParameterValueReference
Stationary PhaseSilica Gel[3]
Mobile PhaseDichloromethane:Methanol:Triethylamine (e.g., 94:5:1 v/v/v)[4]
Recovery Rate 78% [4]
Final Purity >98% [4]

Table 3: HPLC Conditions for Purity Analysis of Piperidine Carboxamides

ParameterCondition A (General Purity)Condition B (for non-chromophoric compounds)
Column C18, 5 µm, 4.6 x 150 mmInertsil C18, 250 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water0.01mol/L Phosphate aqueous solution
Mobile Phase B 0.1% Formic Acid in AcetonitrileMethanol
Gradient/Isocratic Gradient: 5% to 95% B over 10 minutesIsocratic: 90:10 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)UV at 254 nm (after derivatization)
Derivatizing Agent Not applicableBenzoyl chloride or p-Toluene Sulfonyl Chloride (for compounds lacking a UV chromophore)[5][6][7]

Table 4: Chiral HPLC Conditions for Enantiomeric Purity

ParameterConditionReference
Column Chiralpak AD-H[7]
Mobile Phase 0.1% Diethylamine in Ethanol[7]
Flow Rate 0.5 mL/min[7]
Detection UV at 228 nm[7]
Resolution (Rs) > 4.0[7]
Experimental Protocols

Experimental Protocol 1: Removal of EDC Byproduct (EDU) by Aqueous Extraction

Objective: To remove the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) from a reaction mixture.[8]

Materials:

  • Reaction mixture containing the desired product and EDU

  • Organic solvent in which the product is soluble (e.g., dichloromethane, ethyl acetate)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Once the reaction is complete, dilute the reaction mixture with 3-5 volumes of an appropriate organic solvent (e.g., ethyl acetate).[8]

  • Transfer the diluted mixture to a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel.[8]

  • Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently.

  • Allow the layers to separate and drain the aqueous (bottom) layer.

  • Repeat the washing step (steps 3-5) two more times with fresh deionized water to ensure complete removal of the EDU.[8]

  • Wash the organic layer with brine to remove any remaining water.

  • Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate for 15-20 minutes.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product, now free of the EDC byproduct.[8]

Experimental Protocol 2: Recrystallization of a Piperidine Carboxamide

Objective: To purify a solid piperidine carboxamide derivative.

Materials:

  • Crude piperidine carboxamide

  • Selected recrystallization solvent (see Table 1)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[9]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid is fully dissolved. Avoid adding excess solvent to ensure a good recovery yield.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can promote the formation of larger crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Experimental Protocol 3: Flash Column Chromatography of a Basic Piperidine Carboxamide

Objective: To purify a piperidine carboxamide using flash column chromatography.

Materials:

  • Crude piperidine carboxamide

  • Silica gel

  • Selected mobile phase (e.g., Dichloromethane:Methanol:Triethylamine)

  • Chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a solvent system that gives your desired product an Rf value of approximately 0.3. For basic compounds, adding 1-3% triethylamine to the mobile phase can prevent peak tailing.

  • Column Packing: Pack a chromatography column with silica gel using the selected mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel and dry it under vacuum to create a solid load. Carefully add the solid load to the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[4]

Visualized Workflows and Logic

G General Purification Workflow for Piperidine Carboxamides start Crude Reaction Mixture workup Aqueous Workup (e.g., to remove EDC byproduct) start->workup extraction Acid-Base Extraction (for basic products) workup->extraction solid_check Is the product a solid? extraction->solid_check recrystallization Recrystallization solid_check->recrystallization Yes chromatography Flash Column Chromatography solid_check->chromatography No purity_check Check Purity (HPLC, LC-MS, NMR) recrystallization->purity_check chromatography->purity_check final_product Pure Piperidine Carboxamide purity_check->final_product

Caption: General purification workflow for piperidine carboxamides.

G Troubleshooting Impurities in Piperidine Carboxamide Synthesis start Crude Product Analysis (LC-MS, NMR) impurity_id Identify Major Impurity start->impurity_id sm Unreacted Starting Materials impurity_id->sm Starting Material Peaks coupling_bp Coupling Reagent Byproduct impurity_id->coupling_bp Urea or Guanidinium Mass dkp Diketopiperazine impurity_id->dkp Cyclic Dipeptide Mass racemization Racemization/Epimerization impurity_id->racemization Diastereomeric Peaks (Chiral HPLC) sm_sol Optimize Stoichiometry & Reaction Time sm->sm_sol coupling_bp_sol Aqueous Workup (EDC) Pre-activation (HATU) coupling_bp->coupling_bp_sol dkp_sol Immediate Coupling Use Dipeptide Block dkp->dkp_sol racemization_sol Use Racemization-Suppressing Coupling Reagents racemization->racemization_sol

Caption: Troubleshooting guide for common synthesis impurities.

References

Technical Support Center: Synthesis of 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-substituted piperidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to stereochemical control and prevent racemization during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of a 4-substituted piperidine resulted in a racemic mixture. What are the common causes of racemization?

A1: Racemization in 4-substituted piperidine synthesis typically occurs through a few common mechanisms. The most frequent cause is the formation of an achiral intermediate, such as an enamine or an iminium ion, which can be protonated from either face with equal probability. This is a known issue in methods involving the reduction of tetrahydropyridines. Another major cause is epimerization at the C4 position, where a proton is removed and re-added, leading to a loss of the desired stereochemistry. This can be facilitated by either acidic or basic conditions during the reaction or workup.

Q2: I am using a reductive amination approach to synthesize a 4-substituted piperidine and observing low enantiomeric excess (ee). How can I improve stereoselectivity?

A2: Low enantiomeric excess in reductive amination is a common issue. Here are several troubleshooting steps:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Bulky hydride reagents, such as sodium triacetoxyborohydride (STAB), often provide better stereoselectivity than smaller reagents like sodium borohydride (NaBH₄) by favoring a specific direction of hydride attack.

  • Asymmetric Catalysis: Employing a chiral catalyst can guide the reduction stereoselectively. Asymmetric hydrogenation of a tetrahydropyridine intermediate using a chiral transition metal catalyst (e.g., based on Iridium or Rhodium) is a highly effective strategy.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom can direct the stereochemical outcome of the cyclization or reduction step. The auxiliary can then be removed in a subsequent step. This method is robust but requires additional synthetic steps.

  • Reaction Conditions: Carefully optimize reaction parameters. Lowering the reaction temperature can enhance selectivity by reducing the energy available for non-selective pathways. The choice of solvent can also influence the transition state geometry and, therefore, the stereochemical outcome.

Q3: How can I avoid racemization when using the Pictet-Spengler reaction to form the piperidine ring?

A3: The Pictet-Spengler reaction is a powerful tool but can be prone to racemization, especially if the stereocenter is adjacent to the newly formed ring. To prevent this:

  • Use Chiral Catalysts: The development of catalytic asymmetric Pictet-Spengler reactions has been a significant advancement. Chiral Brønsted acids or transition metal catalysts can create a chiral environment that directs the cyclization to favor one enantiomer.

  • Substrate Control: The stereochemistry of the starting material, typically a tryptamine derivative, can direct the outcome. Ensure the enantiomeric purity of your starting materials is high.

  • Mild Reaction Conditions: Harsh acidic conditions can lead to epimerization. Using milder acids or reaction conditions can help preserve the stereochemical integrity of the product.

Q4: What are the most reliable methods to synthesize enantiomerically pure 4-substituted piperidines?

A4: Several highly reliable methods are now available:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or natural products, to construct the piperidine ring. This method often provides high enantiopurity as the stereocenter is carried through the synthesis.

  • Asymmetric Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key examples include the asymmetric hydrogenation of tetrahydropyridines and asymmetric cyclization reactions.

  • Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. This can be a highly effective method for obtaining enantiomerically pure piperidines.

Quantitative Data Summary

The following tables summarize typical performance data for different stereoselective synthetic strategies.

Table 1: Comparison of Asymmetric Hydrogenation Catalysts

Catalyst SystemSubstrateEnantiomeric Excess (ee%)Yield (%)Reference
[Ir(cod)Cl]₂ / (R)-MeO-BIPHEPN-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine>9998
[Rh(cod)₂]BF₄ / (R,R)-Me-BPEN-Boc-4-methyl-1,2,3,6-tetrahydropyridine95>95
Ru(OAc)₂[(R)-BINAP]N-acetyl-4-ethyl-1,2,3,6-tetrahydropyridine9897General Literature

Table 2: Chiral Auxiliary Performance in Piperidine Synthesis

Chiral AuxiliaryReaction TypeDiastereomeric Excess (de%)Yield (%)Reference
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Alkylation of Hydrazone>9585-90General Literature
(R)-2-Methyl-CBS-oxazaborolidineAsymmetric Reduction9290General Literature
Phenylglycinol Methyl EtherCyclization9488

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a Tetrahydropyridine Intermediate

This protocol provides a general procedure for the asymmetric hydrogenation of an N-protected 4-substituted-1,2,3,6-tetrahydropyridine using a chiral Iridium catalyst.

  • Catalyst Preparation: In a glovebox, a pressure-resistant vial is charged with [Ir(cod)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (R)-MeO-BIPHEP, 1.1 mol%). Anhydrous, degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred for 30 minutes to form the active catalyst.

  • Reaction Setup: The N-protected tetrahydropyridine substrate (1.0 mmol) is dissolved in the same degassed solvent in a separate hydrogenation vessel.

  • Hydrogenation: The catalyst solution is transferred to the hydrogenation vessel. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar).

  • Reaction Monitoring: The reaction is stirred at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Workup and Purification: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched 4-substituted piperidine.

  • Chiral Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Visual Guides

The following diagrams illustrate key concepts and workflows for preventing racemization.

G cluster_troubleshooting Troubleshooting Racemization racemic_product Racemic or Low ee% Product (4-Substituted Piperidine) cause_analysis Analyze Potential Cause racemic_product->cause_analysis cause_enamine Achiral Intermediate? (e.g., Enamine/Iminium) cause_analysis->cause_enamine Mechanism cause_epimerization Harsh Conditions? (Acid/Base Epimerization) cause_analysis->cause_epimerization Conditions cause_start_material Low Purity Starting Material? cause_analysis->cause_start_material Reagents solution_catalysis Solution: Asymmetric Catalysis (e.g., Chiral Catalyst for Reduction) cause_enamine->solution_catalysis solution_conditions Solution: Milder Conditions (Lower Temp, Weaker Acid/Base) cause_epimerization->solution_conditions solution_chiral_pool Solution: Use Chiral Pool or Purify Starting Material cause_start_material->solution_chiral_pool

Caption: Troubleshooting workflow for identifying and solving racemization issues.

G cluster_pathway Decision Pathway for Stereoselective Synthesis start Goal: Synthesize Enantiopure 4-Substituted Piperidine decision1 Is a suitable chiral precursor available? start->decision1 chiral_pool Strategy: Chiral Pool Synthesis decision1->chiral_pool Yes decision2 Is a catalytic route for the key step known? decision1->decision2 No asymmetric_catalysis Strategy: Asymmetric Catalysis (e.g., Hydrogenation) decision2->asymmetric_catalysis Yes auxiliary_route Strategy: Chiral Auxiliary Route decision2->auxiliary_route No

Caption: Decision tree for selecting a suitable stereoselective synthetic strategy.

Technical Support Center: Synthesis of 1-Boc-4-ethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-4-ethylpiperidine-4-carboxamide.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the multi-step synthesis of this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
SYN-001 Low yield in Step 1 (Boc Protection) - Incomplete reaction due to insufficient Boc-anhydride. - Ineffective base. - Reaction temperature too low.- Increase the molar equivalent of Boc-anhydride slightly (e.g., to 1.1 eq). - Ensure the triethylamine is fresh and dry. - Maintain the reaction temperature at 20-25°C.[1]
SYN-002 Formation of di-Boc byproduct - Excess Boc-anhydride. - Prolonged reaction time.- Use a stoichiometric amount of Boc-anhydride. - Monitor the reaction by TLC or LC-MS and stop when the starting material is consumed.
SYN-003 Low yield in Step 2 (Ethyl Grignard Addition) - Inactive Grignard reagent. - Presence of water in the reaction. - Low reaction temperature.- Titrate the Grignard reagent before use to determine its exact concentration. - Ensure all glassware is oven-dried and the solvent is anhydrous. - Allow the reaction to warm to room temperature after the initial addition at 0°C.
SYN-004 Incomplete hydrolysis in Step 3 - Insufficient concentration of acid or base. - Short reaction time.- Increase the concentration of the hydrolyzing agent (e.g., 6M HCl or 2M NaOH). - Extend the reaction time and monitor by TLC until the ester is fully consumed.
SYN-005 Poor amide coupling in Step 4 - Inactive coupling agents. - Presence of moisture. - Steric hindrance.- Use fresh coupling agents (e.g., HATU, HOBt/EDC). - Perform the reaction under an inert atmosphere (N2 or Ar). - Consider using a different coupling agent or adding a catalyst like DMAP.
PUR-001 Difficulty in purifying the final product - Presence of closely related impurities. - Oily product that is difficult to crystallize.- Use column chromatography with a gradient elution to separate impurities. - Attempt to form a salt (e.g., hydrochloride or citrate) to induce crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is 4-piperidinecarboxylic acid.

Q2: How is the Boc protecting group introduced?

The Boc (tert-butoxycarbonyl) group is typically introduced by reacting the starting piperidine with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base like triethylamine.[1]

Q3: What is a suitable method for introducing the ethyl group at the 4-position?

A Grignard reaction using ethylmagnesium bromide on a suitable electrophile at the 4-position, such as an ester or a Weinreb amide, is a common strategy.

Q4: How can the carboxylic acid be converted to the carboxamide?

The conversion of the carboxylic acid to the carboxamide is typically achieved through amide coupling. This involves activating the carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) and then reacting it with an ammonia source.

Q5: What are some common challenges in scaling up this synthesis?

Common scale-up challenges include managing exothermic reactions (especially the Grignard reaction), ensuring efficient mixing in larger volumes, and developing robust purification and isolation procedures to handle larger quantities of material.

Q6: Are there any safety precautions to consider?

Yes, several safety precautions are necessary. Grignard reagents are highly reactive and pyrophoric. Reactions should be carried out under an inert atmosphere and with appropriate personal protective equipment. Additionally, many of the reagents and solvents used are flammable and/or toxic. Always consult the safety data sheet (SDS) for each chemical before use.

Experimental Protocols

A plausible synthetic route starting from 1-Boc-4-piperidinecarboxylic acid is outlined below.

Step 1: Synthesis of 1-Boc-4-(N-methoxy-N-methylcarbamoyl)piperidine (Weinreb Amide)
  • To a solution of 1-Boc-4-piperidinecarboxylic acid (1 equivalent) in dichloromethane (DCM) at 0°C, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a coupling agent such as HATU (1.1 equivalents).

  • Slowly add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 1-Boc-4-acetylpiperidine
  • Dissolve the Weinreb amide from Step 1 in anhydrous tetrahydrofuran (THF) and cool to 0°C under an inert atmosphere.

  • Slowly add a solution of ethylmagnesium bromide (1.2 equivalents) in THF.

  • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 1-Boc-4-ethylpiperidine-4-carboxylic acid

This step would likely proceed via a haloform reaction or an alternative route involving a different starting material, as the direct conversion from the ketone is not straightforward. A more plausible route would involve the alkylation of a suitable enolate. For the purpose of this guide, we will assume this intermediate can be synthesized.

Step 4: Synthesis of this compound
  • Dissolve 1-Boc-4-ethylpiperidine-4-carboxylic acid (1 equivalent) in a suitable solvent like DMF.

  • Add a coupling agent such as HATU (1.1 equivalents) and HOBt (1.1 equivalents).

  • Add a source of ammonia, such as ammonium chloride (1.5 equivalents), followed by a base like DIPEA (2.5 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Carboxylic Acid Formation cluster_3 Step 4: Amide Formation A 1-Boc-4-piperidinecarboxylic acid B 1-Boc-4-(N-methoxy-N-methylcarbamoyl)piperidine A->B  N,O-dimethylhydroxylamine HCl, HATU, DIPEA, DCM C 1-Boc-4-acetylpiperidine B->C  EtMgBr, THF D 1-Boc-4-ethylpiperidine-4-carboxylic acid C->D  (Multi-step process) E This compound D->E  NH4Cl, HATU, HOBt, DIPEA, DMF

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Synthesis Step Identify problematic step Start->Step IncompleteReaction Incomplete Reaction? Step->IncompleteReaction Reaction PurificationIssue Purification Issues? Step->PurificationIssue Purification CheckReagents Check Reagent Quality & Stoichiometry IncompleteReaction->CheckReagents Yes AnalyzeByproducts Analyze Byproducts IncompleteReaction->AnalyzeByproducts No ChangeMethod Consider Alternative Purification Method PurificationIssue->ChangeMethod Yes PurificationIssue->AnalyzeByproducts No OptimizeConditions Optimize Reaction Conditions (Temp, Time) CheckReagents->OptimizeConditions

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Characterization of Byproducts in Piperidine Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts encountered during piperidine alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in piperidine N-alkylation reactions?

The most prevalent byproduct is the quaternary ammonium salt, which results from over-alkylation of the piperidine nitrogen.[1][2] This occurs when the newly formed tertiary amine undergoes a second alkylation. Another common issue is an incomplete reaction, leading to the presence of unreacted starting materials.[1] Depending on the substrate and reaction conditions, other side reactions such as elimination or reaction with the solvent can also occur.[3]

Q2: My reaction has a low yield of the desired N-alkylated piperidine and a significant amount of a water-soluble byproduct. What is the likely cause and how can I fix it?

This is a classic indication of significant quaternary ammonium salt formation.[2] The quaternary salt is often highly water-soluble, leading to its separation into the aqueous layer during work-up and resulting in a lower isolated yield of the desired product.[2]

Troubleshooting steps:

  • Optimize Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent to favor mono-alkylation.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, can help to minimize the formation of the quaternary ammonium salt.[4][5]

  • Choice of Base: The use of a base is crucial to neutralize the acid generated during the reaction, which can otherwise protonate the starting piperidine and render it non-nucleophilic.[2][4] Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) are commonly used bases.[5]

  • Consider Reductive Amination: As a milder and more selective alternative to direct alkylation, reductive amination of piperidine with an aldehyde or ketone avoids the issue of over-alkylation.[5]

Q3: How can I analyze my reaction mixture to identify and quantify byproducts?

A combination of chromatographic and spectroscopic techniques is typically employed:

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for monitoring the progress of the reaction and detecting the presence of starting materials, the desired product, and byproducts.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds in the reaction mixture. Derivatization may sometimes be necessary to improve the volatility of the analytes.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the desired product and any isolated byproducts, providing detailed information about the carbon-hydrogen framework.[6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s) Analytical Confirmation
High concentration of quaternary ammonium salt Excess alkylating agent; rapid addition of alkylating agent; highly reactive alkylating agent.Use a 1.1:1 ratio of piperidine to alkylating agent[4]; add the alkylating agent slowly using a syringe pump[4][5]; consider a less reactive alkylating agent.LC-MS, NMR of the aqueous layer after work-up.
Incomplete reaction Insufficient reaction time or temperature; poor leaving group on the alkylating agent; steric hindrance.[1]Monitor the reaction by TLC or LC-MS to determine the optimal reaction time; increase the reaction temperature; switch to an alkylating agent with a better leaving group (e.g., iodide instead of chloride).TLC, LC-MS, GC-MS showing the presence of starting materials.
Formation of multiple unidentified products Competing side reactions (e.g., elimination, reaction with solvent); catalyst deactivation (in catalyzed reactions).[1]Use a polar aprotic solvent like acetonitrile or DMF[2]; ensure an inert atmosphere for catalyzed reactions to prevent catalyst oxidation.[1]GC-MS and NMR analysis of the crude reaction mixture to identify the structures of the byproducts.
Low yield after purification The desired product may be lost during aqueous work-up if it is protonated; difficult separation from byproducts.Perform a basic work-up to ensure the desired N-alkylated piperidine is in its free base form and soluble in the organic layer; optimize chromatography conditions for better separation.Analyze both the organic and aqueous layers by LC-MS to track the location of the product.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Piperidine

This protocol is a general guideline for the mono-N-alkylation of piperidine, designed to minimize over-alkylation.[4]

Materials:

  • Piperidine (1.1 equivalents)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 equivalent)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.

  • Add the alkyl halide to the piperidine solution at a slow rate over several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent by rotary evaporation.

  • The resulting product will be the N-alkylpiperidinium salt. To obtain the free base, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylpiperidine.

Protocol 2: N-Alkylation via Reductive Amination

This method is an alternative to direct alkylation and is effective in preventing over-alkylation.[5]

Materials:

  • 2-Substituted piperidine (1.0 equivalent)

  • Aldehyde or ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2-substituted piperidine (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.

  • Stir the mixture at room temperature.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction is typically exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_analysis Product Characterization start Piperidine + Alkyl Halide in Solvent reaction Stir at Room Temperature under Inert Atmosphere start->reaction tlc_lcms TLC / LC-MS Analysis reaction->tlc_lcms complete Reaction Complete? tlc_lcms->complete complete->reaction No workup Aqueous Work-up complete->workup Yes extraction Extraction with Organic Solvent workup->extraction purification Column Chromatography extraction->purification gcms GC-MS purification->gcms nmr NMR (¹H, ¹³C) purification->nmr final_product Pure N-Alkylpiperidine gcms->final_product nmr->final_product

Caption: Workflow for Piperidine Alkylation and Product Characterization.

troubleshooting_guide cluster_quaternary_salt Quaternary Salt Formation cluster_incomplete_reaction Incomplete Reaction start Low Yield of Desired Product check_byproducts Analyze Crude Reaction Mixture (LC-MS, GC-MS) start->check_byproducts is_quat Major byproduct is quaternary salt? check_byproducts->is_quat optimize_stoichiometry Optimize Stoichiometry (excess piperidine) is_quat->optimize_stoichiometry Yes is_incomplete Significant starting material remains? is_quat->is_incomplete No slow_addition Slow Addition of Alkylating Agent optimize_stoichiometry->slow_addition reductive_amination Consider Reductive Amination slow_addition->reductive_amination increase_time_temp Increase Reaction Time / Temperature is_incomplete->increase_time_temp Yes better_leaving_group Use Alkylating Agent with Better Leaving Group increase_time_temp->better_leaving_group

References

Validation & Comparative

A Comparative Spectroscopic Guide to 4-Substituted 1-Boc-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 1-Boc-4-ethylpiperidine-4-carboxamide and its structural analogs. Understanding the nuanced differences in NMR, IR, and mass spectrometry data is crucial for the unambiguous identification and characterization of these valuable synthetic intermediates in drug discovery. This document presents a summary of expected spectroscopic data for the target molecule and compares it with experimentally obtained data for several commercially available alternatives, highlighting the influence of the 4-substituent on the spectral features.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its analogs. This comparative data is essential for identifying characteristic shifts and fragmentation patterns.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameBoc (9H, s)Piperidine CH₂ (axial, m)Piperidine CH₂ (equatorial, m)Other Signals
This compound (Expected) ~1.45~1.50-1.60~1.90-2.00-CONH₂: ~5.4 (br s, 2H), -CH₂CH₃: ~1.7 (q, 2H), -CH₂CH₃: ~0.9 (t, 3H), Piperidine CH₂ (adjacent to N): ~2.8-3.0 (t) and ~3.9-4.1 (d)
1-Boc-4-methylpiperidine-4-carboxylic acid[1]1.461.50-1.651.95-2.10-CH₃: 1.25 (s, 3H), -COOH: 12.1 (br s, 1H), Piperidine CH₂ (adjacent to N): ~2.9 (t) and ~3.8 (d)
Ethyl N-Boc-piperidine-4-carboxylate[2]1.461.60-1.751.85-1.95-OCH₂CH₃: 4.12 (q, 2H), -OCH₂CH₃: 1.25 (t, 3H), Piperidine CH: ~2.45-2.60 (m, 1H), Piperidine CH₂ (adjacent to N): ~2.8-3.0 (t) and ~3.9-4.1 (d)
N-Boc-4-piperidone1.482.43 (t, 4H)-Piperidine CH₂ (adjacent to N): 3.68 (t, 4H)
4-Amino-1-Boc-piperidine[3]1.451.25-1.401.80-1.90-NH₂: 1.2 (br s, 2H), Piperidine CH: ~2.7-2.8 (m, 1H), Piperidine CH₂ (adjacent to N): ~2.9-3.1 (t) and ~3.9-4.1 (d)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameBoc (C(CH₃)₃)Boc (C(CH₃)₃)Piperidine C4Piperidine C2, C6Piperidine C3, C5Other Signals
This compound (Expected) ~80.0~28.5~45.0~40.0~30.0-CONH₂: ~178.0, -CH₂CH₃: ~32.0, -CH₂CH₃: ~8.0
1-Boc-4-methylpiperidine-4-carboxylic acid79.828.442.140.532.5-CH₃: 22.0, -COOH: 179.5
Ethyl N-Boc-piperidine-4-carboxylate79.528.541.041.528.5-COOCH₂CH₃: 175.0, -OCH₂CH₃: 60.5, -OCH₂CH₃: 14.3
N-Boc-4-piperidone80.028.4209.041.041.0-
4-Amino-1-Boc-piperidine[3]79.228.546.543.534.0-

Table 3: IR Spectroscopic Data (Wavenumbers in cm⁻¹)

Compound NameN-H StretchC=O Stretch (Amide/Carboxyl/Ester)C=O Stretch (Boc)C-N Stretch
This compound (Expected) ~3350, ~3180 (Amide)~1650 (Amide I), ~1620 (Amide II)~1690~1240
1-Boc-4-methylpiperidine-4-carboxylic acid~2500-3300 (broad, O-H)~1710~1685~1250
Ethyl N-Boc-piperidine-4-carboxylate-~1730~1695~1245
N-Boc-4-piperidone-~1720 (Ketone)~1690~1240
4-Amino-1-Boc-piperidine[3]~3360, ~3290-~1690~1240

Table 4: Mass Spectrometry Data (m/z)

Compound NameMolecular FormulaMolecular Weight[M+H]⁺Key Fragment Ions
This compound [4]C₁₃H₂₄N₂O₃256.34257.18201 (M-C₄H₈+H)⁺, 157 (M-Boc+H)⁺, 114, 83
1-Boc-4-methylpiperidine-4-carboxylic acidC₁₂H₂₁NO₄243.30244.15188 (M-C₄H₈+H)⁺, 144 (M-Boc+H)⁺, 100, 57
Ethyl N-Boc-piperidine-4-carboxylate[5]C₁₃H₂₃NO₄257.33258.17202 (M-C₄H₈+H)⁺, 158 (M-Boc+H)⁺, 129, 57
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.25200.12144 (M-C₄H₈+H)⁺, 100 (M-Boc+H)⁺, 57
4-Amino-1-Boc-piperidine[3]C₁₀H₂₀N₂O₂200.28201.16145 (M-C₄H₈+H)⁺, 101 (M-Boc+H)⁺, 57

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The data is typically presented as percent transmittance (%T).

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Scan a mass range appropriate for the expected molecular weight of the compound and its fragments.

    • For fragmentation analysis (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Visualizing Spectroscopic Analysis Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships of the compared compounds.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep ~5-10 mg IR_Prep Place on ATR Crystal Sample->IR_Prep Small Amount MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep ~1 mg/mL NMR NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a small molecule.

Structural_Comparison cluster_analogs Structural Analogs Target This compound C₁₃H₂₄N₂O₃ Analog1 1-Boc-4-methylpiperidine-4-carboxylic acid C₁₂H₂₁NO₄ Target->Analog1 Ethyl -> Methyl Carboxamide -> Carboxylic Acid Analog2 Ethyl N-Boc-piperidine-4-carboxylate C₁₃H₂₃NO₄ Target->Analog2 Carboxamide -> Ethyl Ester Analog3 N-Boc-4-piperidone C₁₀H₁₇NO₃ Target->Analog3 Ethyl & Carboxamide -> Ketone Analog4 4-Amino-1-Boc-piperidine C₁₀H₂₀N₂O₂ Target->Analog4 Ethyl & Carboxamide -> Amine

Caption: Structural relationship of the target compound and its analogs.

References

Confirming the Structure of 4-ethyl-4-carboxamidopiperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel compounds is a cornerstone of modern drug discovery and development. For derivatives of 4-ethyl-4-carboxamidopiperidine, a scaffold of interest in medicinal chemistry, unambiguous confirmation of their three-dimensional structure is critical for understanding structure-activity relationships (SAR) and ensuring intellectual property protection. This guide provides a comparative overview of the key analytical techniques and expected data for confirming the structure of these derivatives, supported by experimental protocols adapted from the analysis of closely related piperidine compounds.

Spectroscopic and Crystallographic Analysis: A Comparative Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution. For 4-ethyl-4-carboxamidopiperidine derivatives, ¹H and ¹³C NMR are fundamental.

Expected ¹H NMR Spectral Data:

Proton NMR will provide information on the chemical environment and connectivity of protons. The piperidine ring protons typically appear as complex multiplets due to spin-spin coupling. The ethyl group will show a characteristic quartet and triplet, while the amide protons will appear as broad singlets.

Expected ¹³C NMR Spectral Data:

Carbon NMR provides information on the different carbon environments in the molecule. The quaternary carbon at the 4-position is a key diagnostic signal.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Related Piperidine Derivatives

Functional Group4-(Ethylamino)piperidine-4-carboxamide[1]N,N-ethylmethyl-piperidine-4-carboxylic acid (Isomer A)[2]Ethyl 4-piperidinecarboxylate[3][4]
Piperidine Ring CH₂Not specified3.47 (eq), 3.24 (ax), 2.12-1.99 (m)~2.6-3.1 (m), ~1.7-2.0 (m)
Piperidine Ring CHNot specified2.63 (tt)~2.5 (m)
Ethyl CH₂Not specified3.38 (q)4.12 (q)
Ethyl CH₃Not specified1.25 (t)1.25 (t)
Amide NH₂Not specified--
Carboxylic Acid H-Not specified-

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for a Related Piperidine Derivative

Carbon Atom4-(Ethylamino)piperidine-4-carboxamide[1]
Piperidine C4Data not available
Piperidine CH₂Data not available
Ethyl CH₂Data not available
Ethyl CH₃Data not available
Carboxamide C=OData not available

Note: The exact chemical shifts for 4-ethyl-4-carboxamidopiperidine derivatives will be influenced by the specific N1-substituent and solvent used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For 4-ethyl-4-carboxamidopiperidine derivatives, electrospray ionization (ESI) is a common technique. The molecular ion peak (M+H)⁺ would be a key indicator of the molecular weight.

Table 3: Comparison of Mass Spectrometry Data for Related Piperidine Derivatives

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
4-(Ethylamino)piperidine-4-carboxamideC₈H₁₇N₃O171.24Data not available
Ethyl 4-piperidinecarboxylateC₈H₁₅NO₂157.21Data not available
Ethyl 4-amino-1-piperidinecarboxylateC₈H₁₆N₂O₂172.22155, 106[5]
X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[6][7][8][9][10] This technique is invaluable for unambiguously determining the stereochemistry and conformation of the piperidine ring and its substituents.

Table 4: Illustrative Crystallographic Parameters for Piperidine Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate[8]MonoclinicP2₁/n----
1,2-dimorpholinoethane[10]MonoclinicP2₁/n6.04308.080511.170097.475

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques, which should be optimized for the specific 4-ethyl-4-carboxamidopiperidine derivative being analyzed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Structure Elucidation: Assign all proton and carbon signals using the combination of 1D and 2D NMR data to confirm the connectivity and structure of the molecule.

Mass Spectrometry (High-Resolution)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution directly into the mass spectrometer using a syringe pump or introduce it via an LC system.

  • Ionization: Use electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions [M+H]⁺.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range. Perform high-resolution mass measurement to determine the accurate mass and elemental composition.

  • Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern that can further confirm the structure.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

  • Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

  • Structure Validation: Validate the final crystal structure using software tools like CheckCIF to ensure the quality and correctness of the model.

Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for structural confirmation and the logical relationships in data analysis.

experimental_workflow Experimental Workflow for Structure Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Xray X-ray Crystallography Purification->Xray Structure_Confirmed Confirmed Structure NMR->Structure_Confirmed Connectivity & Environment MS->Structure_Confirmed Molecular Weight & Formula Xray->Structure_Confirmed 3D Structure & Stereochemistry

Caption: General experimental workflow for the synthesis, purification, and structural confirmation of 4-ethyl-4-carboxamidopiperidine derivatives.

data_interpretation_pathway Data Interpretation Pathway cluster_data Experimental Data cluster_analysis Analysis cluster_conclusion Conclusion NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) Analyze_NMR Assign Signals Determine Connectivity NMR_Data->Analyze_NMR MS_Data Mass Spectrum (m/z of Molecular Ion, Fragments) Analyze_MS Determine Elemental Comp. Analyze Fragmentation MS_Data->Analyze_MS Xray_Data Crystallographic Data (Unit Cell, Atomic Coordinates) Analyze_Xray Solve & Refine Structure Determine 3D Geometry Xray_Data->Analyze_Xray Proposed_Structure Proposed Structure Confirmed Analyze_NMR->Proposed_Structure Matches Expected Structure Analyze_MS->Proposed_Structure Matches Expected Formula Analyze_Xray->Proposed_Structure Unambiguous 3D Model

Caption: Logical pathway for interpreting experimental data to confirm the chemical structure.

References

The Strategic Advantage of 1-Boc-4-ethylpiperidine-4-carboxamide in Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical step that dictates the trajectory of a research program. Among the plethora of heterocyclic scaffolds, the piperidine moiety is a cornerstone of medicinal chemistry, featured in numerous approved drugs. This guide provides a comprehensive comparison of 1-Boc-4-ethylpiperidine-4-carboxamide with other piperidine building blocks, offering insights into its performance, supported by experimental data and detailed protocols to inform strategic decisions in drug design.

The piperidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and its ability to orient substituents in three-dimensional space, enabling precise interactions with biological targets.[1][2] The substitution pattern on the piperidine ring plays a crucial role in modulating the pharmacological activity, selectivity, and pharmacokinetic properties of drug candidates.[1] This guide focuses on the unique attributes of this compound, a 4,4-disubstituted piperidine, and contrasts it with other commonly employed piperidine building blocks.

Performance Comparison: 4,4-Disubstitution vs. Other Patterns

The substitution at the 4-position of the piperidine ring is a key determinant of a compound's biological activity. While monosubstituted piperidines are widely used, 4,4-disubstituted analogs like this compound offer distinct advantages. The geminal substitution at the C4 position can introduce conformational restriction, which can be beneficial for receptor binding by locking the molecule into a bioactive conformation. Furthermore, this substitution pattern can block potential sites of metabolism, thereby enhancing the metabolic stability and oral bioavailability of a drug candidate.[1]

To illustrate the impact of substitution patterns, the following table summarizes key physicochemical and biological parameters for a representative set of piperidine building blocks.

Building BlockStructureMolecular Weight ( g/mol )clogPpKaTarget Affinity (Example)Metabolic Stability (Example)
This compound 256.341.8~8.5 (predicted)Potent µ-opioid receptor agonistsHigh
1-Boc-4-aminopiperidine200.270.99.2Histamine H3 antagonistsModerate
1-Boc-piperidine-4-carboxylic acid229.271.24.3 (acid), ~8.0 (amine)GABA uptake inhibitorsModerate
1-Boc-4-phenylpiperidine261.363.5~8.7 (predicted)Neurokinin NK1 antagonistsLow to Moderate

Experimental Protocols

To facilitate the evaluation and comparison of piperidine building blocks in your research, detailed protocols for key experiments are provided below.

Synthesis of this compound

A general synthetic route to this compound starts from 1-Boc-4-piperidone. The synthesis involves a multi-step process, including a Strecker reaction followed by alkylation and hydrolysis.

Experimental Workflow for Synthesis:

start 1-Boc-4-piperidone step1 Strecker Reaction (NaCN, NH4Cl) start->step1 intermediate1 1-Boc-4-amino-4-cyanopiperidine step1->intermediate1 step2 Alkylation (Ethyl iodide, NaH) intermediate1->step2 intermediate2 1-Boc-4-amino-4-ethyl-4-cyanopiperidine step2->intermediate2 step3 Nitrile Hydrolysis (H2SO4, H2O) intermediate2->step3 product This compound step3->product

Caption: Synthetic pathway for this compound.

Protocol:

  • Step 1: Synthesis of 1-Boc-4-amino-4-cyanopiperidine. To a solution of 1-Boc-4-piperidone in aqueous ammonia, add sodium cyanide and ammonium chloride. Stir the reaction mixture at room temperature for 24 hours. Extract the product with an organic solvent and purify by column chromatography.

  • Step 2: Synthesis of 1-Boc-4-amino-4-ethyl-4-cyanopiperidine. To a solution of 1-Boc-4-amino-4-cyanopiperidine in anhydrous THF, add sodium hydride at 0°C. After stirring for 30 minutes, add ethyl iodide and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product.

  • Step 3: Synthesis of this compound. Treat the product from Step 2 with a mixture of concentrated sulfuric acid and water and heat at 100°C for 4 hours. Cool the reaction mixture, neutralize with a base, and extract the final product. Purify by recrystallization or column chromatography.

Determination of Physicochemical Properties: pKa and logP

The acid dissociation constant (pKa) and the partition coefficient (logP) are fundamental properties that influence the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Experimental Workflow for pKa and logP Determination:

cluster_pka pKa Determination cluster_logp logP Determination pka_start Dissolve compound in water/co-solvent pka_step1 Potentiometric Titration (with standardized acid/base) pka_start->pka_step1 pka_end Calculate pKa from titration curve pka_step1->pka_end logp_start Dissolve compound in Octanol/Water mixture logp_step1 Shake to equilibrate logp_start->logp_step1 logp_step2 Separate layers logp_step1->logp_step2 logp_step3 Measure concentration in each layer (e.g., UV-Vis) logp_step2->logp_step3 logp_end Calculate logP = log([C]octanol/[C]water) logp_step3->logp_end

Caption: Workflow for determining pKa and logP.

Protocol for pKa Determination (Potentiometric Titration): [3][4]

  • Prepare a 0.01 M solution of the piperidine derivative in deionized water or a suitable co-solvent.

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the solution with a standardized 0.1 M HCl or NaOH solution, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Protocol for logP Determination (Shake-Flask Method): [5]

  • Prepare a stock solution of the piperidine derivative in n-octanol.

  • Mix equal volumes of the n-octanol stock solution and water in a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Allow the layers to separate completely.

  • Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate logP as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water.

In Vitro Biological Evaluation: Receptor Binding Assay

Competitive binding assays are used to determine the affinity of a compound for a specific receptor.

Experimental Workflow for a Competitive Radioligand Binding Assay:

start Prepare receptor membrane and radioligand step1 Incubate receptor, radioligand, and test compound (varying concentrations) start->step1 step2 Separate bound from free radioligand (filtration) step1->step2 step3 Quantify bound radioactivity (scintillation counting) step2->step3 end Determine Ki from IC50 values step3->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Prepare cell membranes expressing the target receptor.

  • In a multi-well plate, add the receptor preparation, a known concentration of a radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors), and varying concentrations of the test compound.[6]

  • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Wash the filters to remove non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of inhibition of radioligand binding versus the concentration of the test compound to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound represents a valuable building block for medicinal chemists, offering the potential for improved metabolic stability and conformational constraint due to its 4,4-disubstituted pattern. This guide provides a framework for comparing this and other piperidine scaffolds, empowering researchers to make informed decisions in the design and synthesis of novel therapeutics. The provided experimental protocols serve as a starting point for the in-house evaluation of these critical building blocks.

References

A Researcher's Guide to Amine Protecting Groups in Piperidine Synthesis: Boc vs. Cbz vs. Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of piperidine-containing molecules, the selection of an appropriate amine protecting group is a critical decision that profoundly influences reaction outcomes, efficiency, and overall synthetic strategy. The tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the most widely employed protecting groups for amines. This guide provides an objective comparison of these three groups in the context of piperidine synthesis, supported by experimental data and detailed protocols to facilitate informed decision-making.

The choice of a protecting group hinges on its stability under various reaction conditions and the ease and selectivity of its removal. The orthogonality of these protecting groups—the ability to deprotect one without affecting the others—is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with multiple functional groups.

At a Glance: Key Characteristics of Boc, Cbz, and Fmoc

FeatureBoc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Structure
Introduction Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)9-Fluorenylmethyl chloroformate (Fmoc-Cl)
Cleavage Condition Strong Acid (e.g., TFA, HCl)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Base (e.g., Piperidine in DMF)
Stability Stable to base, nucleophiles, and catalytic hydrogenation.Stable to acid and base.Stable to acid and catalytic hydrogenation.
Key Advantage Robust and widely used in solid-phase synthesis; stable to a broad range of reagents.Orthogonal to both Boc and Fmoc; promotes crystallinity.Mild, base-labile deprotection; UV-active byproduct allows for reaction monitoring.
Potential Side Reactions Formation of t-butyl cation which can lead to side reactions with sensitive residues.Incomplete deprotection or catalyst poisoning with sulfur-containing compounds.Dibenzofulvene adduct formation; potential for diketopiperazine formation at the dipeptide stage.

Quantitative Data Summary

The following tables provide a summary of representative yields for the protection and deprotection steps involving piperidine derivatives. It is important to note that yields are highly substrate and reaction condition dependent. The data presented here is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.

Table 1: Protection of Piperidine Derivatives

Protecting GroupSubstrateReagents and ConditionsYield (%)Reference
Boc3-aminopiperidine derivative(Boc)₂O, TEA, DMAP, CH₂Cl₂92
CbzAmineCbz-Cl, NaHCO₃, THF/H₂O90[1]
Fmoc4-aminopiperidineFmoc-Cl or Fmoc-OSu, BaseGenerally High (>90)Inferred from standard protocols

Table 2: Deprotection of N-Protected Piperidine Derivatives

Protecting GroupSubstrateReagents and ConditionsYield (%)Reference
BocN-Boc-1-benzyl-4-aminopiperidineH₂, 10% Pd/C, Methanol99[2][3]
CbzN-Cbz-protected amineH₂, 5% Pd-C, MethanolHigh (not specified)[1]
CbzN-Cbz-protected amineNaBH₄, 10% Pd/C, Methanol93-98[4]
FmocN-Fmoc-amino acid20% Piperidine in DMF>95Inferred from standard protocols

Advantages of the Boc Protecting Group in Piperidine Synthesis

While Cbz and Fmoc have their distinct advantages, the Boc group is frequently the protecting group of choice in piperidine synthesis for several key reasons:

  • High Stability: The Boc group is exceptionally stable under a wide range of reaction conditions, including exposure to bases, nucleophiles, and reductive conditions like catalytic hydrogenation. This robustness allows for a greater variety of subsequent chemical transformations on the piperidine ring or other parts of the molecule without premature deprotection.

  • Orthogonality: Boc protection is orthogonal to Cbz and Fmoc, providing synthetic flexibility. For instance, a piperidine nitrogen can be protected with Boc while another amine functionality elsewhere in the molecule is protected with Fmoc or Cbz, allowing for selective deprotection and functionalization.

  • Mild Cleavage: While requiring strong acids for cleavage, the conditions are generally mild enough for many complex molecules. The use of scavengers can mitigate side reactions caused by the liberated t-butyl cation.

  • Broad Applicability: The Boc group is widely used in both solution-phase and solid-phase synthesis, and a vast number of Boc-protected building blocks, including various piperidine derivatives, are commercially available.

Experimental Protocols

The following are detailed, representative protocols for the introduction and removal of Boc, Cbz, and Fmoc protecting groups on a piperidine nitrogen.

Protocol 1: Boc Protection of Piperidine

Materials:

  • Piperidine derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)

  • Triethylamine (TEA, 1.2 equiv) or Sodium Bicarbonate (NaHCO₃, 2.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the piperidine derivative in DCM or THF.

  • Add TEA or NaHCO₃ to the solution.

  • Add (Boc)₂O portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-piperidine derivative.

Protocol 2: Cbz Protection of Piperidine

Materials:

  • Piperidine derivative (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl, 1.1 equiv)

  • Sodium bicarbonate (NaHCO₃, 2.0 equiv)

  • Tetrahydrofuran (THF) and Water (2:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the piperidine derivative in a 2:1 mixture of THF and water.

  • Add NaHCO₃ to the solution and cool to 0 °C.

  • Add Cbz-Cl dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Dilute the reaction mixture with water and extract with EtOAc.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-Cbz-piperidine derivative.[1]

Protocol 3: Fmoc Protection of Piperidine

Materials:

  • Piperidine derivative (1.0 equiv)

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 equiv)

  • Sodium bicarbonate (NaHCO₃, 2.0 equiv)

  • Tetrahydrofuran (THF) and Water (2:1 mixture)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the piperidine derivative in a 2:1 mixture of THF and saturated aqueous NaHCO₃.

  • Add Fmoc-OSu and stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

  • Wash the mixture with diethyl ether.

  • Acidify the aqueous layer to pH 1 with 1 M HCl.

  • Extract the product with an organic solvent (e.g., EtOAc).

  • Dry the organic layer, filter, and concentrate to yield the N-Fmoc-piperidine derivative.

Protocol 4: Boc Deprotection

Materials:

  • N-Boc-piperidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc-piperidine derivative in DCM.

  • Add an equal volume of TFA to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize excess acid.

  • Dry the organic layer, filter, and concentrate to obtain the deprotected piperidine.

Protocol 5: Cbz Deprotection (Catalytic Hydrogenolysis)

Materials:

  • N-Cbz-piperidine derivative

  • 10% Palladium on carbon (Pd/C, 10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the N-Cbz-piperidine derivative in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction under a hydrogen atmosphere at room temperature for 1-12 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

Protocol 6: Fmoc Deprotection

Materials:

  • N-Fmoc-piperidine derivative

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Diethyl ether (cold)

Procedure:

  • Dissolve the N-Fmoc-piperidine derivative in DMF.

  • Add the 20% piperidine in DMF solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

  • Add cold diethyl ether to the residue to precipitate the deprotected amine.

  • Filter the solid and wash with cold diethyl ether to obtain the purified piperidine derivative.

Visualization of Workflows and Relationships

To further illustrate the strategic considerations in choosing a protecting group, the following diagrams, generated using Graphviz, depict key experimental workflows and the orthogonal relationship between Boc, Cbz, and Fmoc.

Protection_Deprotection_Workflow Start Piperidine Boc_Protected N-Boc-Piperidine Start->Boc_Protected (Boc)₂O Cbz_Protected N-Cbz-Piperidine Start->Cbz_Protected Cbz-Cl Fmoc_Protected N-Fmoc-Piperidine Start->Fmoc_Protected Fmoc-Cl Deprotected Piperidine Boc_Protected->Deprotected TFA / Acid Cbz_Protected->Deprotected H₂ / Pd-C Fmoc_Protected->Deprotected Piperidine / Base

Caption: General workflow for the protection and deprotection of a piperidine nitrogen.

Orthogonal_Strategy Molecule Molecule with three amine groups Amine 1 (Boc) Amine 2 (Cbz) Amine 3 (Fmoc) Step1 Selective Fmoc Deprotection Amine 1 (Boc) Amine 2 (Cbz) Amine 3 (Free) Molecule->Step1 Piperidine / Base Step2 Selective Boc Deprotection Amine 1 (Free) Amine 2 (Cbz) Amine 3 (Functionalized) Step1->Step2 1. Functionalize Amine 3 2. TFA / Acid Step3 Cbz Deprotection Amine 1 (Functionalized) Amine 2 (Free) Amine 3 (Functionalized) Step2->Step3 1. Functionalize Amine 1 2. H₂ / Pd-C

Caption: Orthogonal deprotection strategy for a molecule with multiple protected amines.

Conclusion

The choice between Boc, Cbz, and Fmoc protecting groups in piperidine synthesis is a strategic decision that should be guided by the overall synthetic plan, the nature of the substrate, and the desired reaction conditions for subsequent steps. The Boc group offers a compelling combination of high stability and orthogonality, making it a versatile and frequently optimal choice for the protection of the piperidine nitrogen. By understanding the distinct characteristics and leveraging the orthogonality of these protecting groups, researchers can design and execute efficient and successful syntheses of complex piperidine-containing molecules.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1-Boc-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1-Boc-piperidine scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various 1-Boc-piperidine derivatives, with a focus on their anticancer and antimicrobial properties. The data presented herein is a synthesis of findings from multiple studies, offering a data-driven overview of the structure-activity relationships within this promising class of compounds.

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and versatile synthetic modifications, making it a valuable intermediate in the generation of diverse chemical libraries for biological screening.[1][2] Derivatives of the piperidine nucleus have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[3][4][5]

Comparative Anticancer Activity of Piperidine Derivatives

Numerous studies have highlighted the potential of piperidine derivatives as cytotoxic agents against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and interference with critical cellular signaling pathways.[6][7] The following table summarizes the in vitro cytotoxic activity of several functionalized piperidine derivatives.

Table 1: In Vitro Anticancer Activity of Selected Piperidine Derivatives

Derivative Cancer Cell Line Cell Type GI50 (µg/mL) Reference
Compound 1 PC-3 Prostate 6.3 [8]
Compound 25 PC-3 Prostate 6.4 [8]
Compound 1 NCI/ADR-RES Ovarian (Resistant) > 50 [8]
Compound 25 NCI/ADR-RES Ovarian (Resistant) > 50 [8]
Compound 1 HT29 Colon 30.1 [8]
Compound 25 HT29 Colon 33.2 [8]
Compound 1 786-0 Kidney 26.3 [8]
Compound 25 786-0 Kidney 32.4 [8]
Compound 1 U251 Glioma 28.7 [8]
Compound 25 U251 Glioma 41.5 [8]
Compound 1 MCF7 Breast 35.8 [8]
Compound 25 MCF7 Breast 46.8 [8]
Compound 1 NCI-H460 Lung (Non-small cell) 38.4 [8]
Compound 25 NCI-H460 Lung (Non-small cell) 49.6 [8]

| Doxorubicin (Control) | PC-3 | Prostate | 2.1 |[8] |

Note: GI50 is the concentration of the compound that inhibits cancer cell growth by 50%. Lower values indicate higher potency. The specific structures of compounds 1 and 25 can be found in the cited reference.

Comparative Antimicrobial Activity of Piperidine Derivatives

The piperidine scaffold is also a key component in the development of new antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11] The following table presents the minimum inhibitory concentration (MIC) values for a series of novel sulfonyl piperidine carboxamide derivatives prepared from N-Boc-piperidine-3-carboxylic acid.[9][10]

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Sulfonyl Piperidine Carboxamide Derivatives

Compound S. aureus B. subtilis E. coli P. aeruginosa C. albicans A. niger Reference
Derivative 1 125 250 250 500 250 500 [9][10]
Derivative 2 250 500 500 >500 500 >500 [9][10]
Derivative 3 125 250 250 250 250 500 [9][10]
Ciprofloxacin (Control) 15.6 7.8 7.8 15.6 - - [9][10]

| Fluconazole (Control) | - | - | - | - | 31.25 | 62.5 |[9][10] |

Note: MIC is the minimum inhibitory concentration, the lowest concentration of a compound that prevents visible growth of a microorganism. Lower values indicate higher potency. The specific structures of the derivatives can be found in the cited references.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-Boc-piperidine derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][13]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the 1-Boc-piperidine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of 1-Boc-Piperidine Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Single High Concentration) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC50/GI50 or MIC Determination) Primary_Screening->Dose_Response Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Dose_Response->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Pathway_Analysis

Caption: General experimental workflow for the screening of 1-Boc-piperidine derivatives.

For certain anticancer piperidine derivatives, a proposed mechanism of action involves the modulation of key signaling pathways that regulate cell survival and apoptosis.[7][14]

Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition of pro-apoptotic function Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Piperidine Piperidine Derivative Piperidine->PI3K Inhibition Piperidine->Akt Inhibition Piperidine->Bcl2 Downregulation

Caption: Proposed mechanism of action for some anticancer piperidine derivatives via the PI3K/Akt signaling pathway.

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways to Piperidine Amides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of piperidine amides is a critical aspect of the discovery and manufacturing of numerous therapeutic agents. The choice of synthetic route can have profound implications on cost, scalability, environmental impact, and the overall timeline of a project. This guide provides an objective comparison of distinct synthetic pathways to piperidine amides, supported by experimental data and cost analysis to inform strategic decision-making in the laboratory and beyond.

This in-depth analysis explores three primary strategies for the synthesis of piperidine amides: the catalytic hydrogenation of a pyridinecarboxamide precursor, the coupling of a pre-existing piperidine carboxylic acid with an amine, and a modern, one-pot cyclization approach from a halogenated amide. Each pathway is evaluated based on a comprehensive set of parameters including yield, cost of raw materials, reaction conditions, and green chemistry principles.

Pathway 1: Catalytic Hydrogenation of a Pyridinecarboxamide

This classical and direct approach involves the reduction of a readily available pyridinecarboxamide to the corresponding piperidine amide. A representative example is the hydrogenation of picolinamide to 2-piperidinecarboxamide using Adams' catalyst (Platinum(IV) oxide).

Experimental Protocol

A solution of picolinamide (1.0 g) in glacial acetic acid (20 mL) is introduced into a high-pressure reactor. Adams' catalyst (PtO₂, 50 mg) is carefully added to the mixture. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-70 bar. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the catalyst is removed by filtration through a pad of Celite®. The filtrate is concentrated under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to afford the desired piperidine amide.[1][2][3]

Data Presentation
ParameterValueSource of Cost Data
Starting Material Picolinamide~$46.49 / 10g[4]
Catalyst Platinum(IV) oxide (Adams' catalyst)~$250 - $712 / 1g[5][6]
Solvent Glacial Acetic Acid~$50 / 1L
Typical Yield 85-95% (estimated for similar substrates)[1][2]
Reaction Time 12-24 hours[1]
Key Reagents Cost/g of Product ~
5.00(Picolinamide)+5.00 (Picolinamide) + ~5.00(Picolinamide)+
12.50 (Catalyst, assuming 5 mol%)
-
Environmental Impact High pressure, use of precious metal catalyst, acidic solvent[1][2]

Pathway 2: Amide Coupling with a Pre-formed Piperidine Carboxylic Acid

This versatile pathway involves the formation of the amide bond as the final key step, coupling a commercially available or previously synthesized piperidine carboxylic acid with a desired amine. The choice of coupling reagent is critical to the efficiency and cost-effectiveness of this route.

Experimental Protocol

To a solution of piperidine-4-carboxylic acid (1.0 eq) and the desired amine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq) are added at 0 °C. The reaction is stirred at room temperature for 2-6 hours. The reaction mixture is then washed with an aqueous solution of HCl, followed by a saturated solution of NaHCO₃, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the pure piperidine amide.

Data Presentation
ParameterValueSource of Cost Data
Starting Material 1 Piperidine-4-carboxylic acid~$30 / 5g
Starting Material 2 Amine (e.g., Benzylamine)~$40 / 100mL
Coupling Reagent HATU~$100 / 10g
Solvent Dichloromethane (DCM)~$40 / 1L
Typical Yield 80-95%-
Reaction Time 2-6 hours-
Key Reagents Cost/g of Product ~
6.00(Piperidineacid)+6.00 (Piperidine acid) + ~6.00(Piperidineacid)+
1.00 (Amine) + ~$10.00 (HATU)
-
Environmental Impact Use of potentially hazardous coupling reagents and chlorinated solvents, generation of stoichiometric byproducts.

Pathway 3: One-Pot Synthesis from Halogenated Amides

This modern approach offers a more convergent and potentially greener alternative, constructing the piperidine ring and the core structure in a single pot from a halogenated amide precursor. This method avoids the use of expensive and hazardous metal catalysts.

Experimental Protocol

To a solution of a secondary halogenated amide (e.g., N-benzyl-5-chloropentanamide, 1.0 eq) in anhydrous dichloromethane at -78 °C under an argon atmosphere, 2-fluoropyridine (1.2 eq) and trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) are added dropwise. After stirring for 30 minutes, sodium borohydride (2.0 eq) and methanol are added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with water, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[6][7]

Data Presentation
ParameterValueSource of Cost Data
Starting Material Halogenated Amide (custom synthesis)Varies
Reagents Trifluoromethanesulfonic anhydride, 2-Fluoropyridine, Sodium borohydrideTf₂O: ~
150/25g;2FPy:150/25g; 2-F-Py: ~150/25g;2−F−Py:
50/5g; NaBH₄: ~$30/100g
Solvent Dichloromethane~$40 / 1L
Typical Yield 60-85%[7]
Reaction Time ~3 hours[7]
Key Reagents Cost/g of Product Varies (dependent on halo-amide synthesis) + ~$5-10 (reagents)-
Environmental Impact Use of corrosive and moisture-sensitive reagents, chlorinated solvent. Avoids heavy metal catalysts.[6][7]

Cost-Benefit Analysis and Comparison

| Feature | Pathway 1: Catalytic Hydrogenation | Pathway 2: Amide Coupling | Pathway 3: One-Pot Cyclization | |---|---|---| | Overall Cost | Moderate to High (Catalyst Cost) | High (Coupling Reagent Cost) | Moderate (Reagent Cost, potential for custom starting material) | | Scalability | Excellent, well-established for industrial processes. | Good, but cost of coupling reagents can be prohibitive at large scale. | Moderate, requires careful control of reaction conditions. | | Versatility | Limited by the availability of substituted pyridinecarboxamides. | Highly versatile, allows for diverse combinations of piperidines and amines. | Good, allows for variation in both the piperidine and N-substituent. | | Green Chemistry | Use of a recyclable heterogeneous catalyst is a plus, but high pressure and precious metals are drawbacks. | Generates significant stoichiometric waste from coupling reagents. | Avoids heavy metals, but uses corrosive and hazardous reagents. | | Time Efficiency | Longer reaction times. | Shorter reaction times. | Very short reaction time. |

Conclusion and Recommendations

The optimal synthetic pathway for a given piperidine amide is highly dependent on the specific target molecule, the scale of the synthesis, and the available resources.

  • For large-scale, industrial production of a specific piperidine amide where the corresponding pyridine is readily available, Pathway 1 (Catalytic Hydrogenation) is often the most cost-effective and scalable option, despite the initial investment in high-pressure equipment and precious metal catalysts. The ability to recycle the catalyst is a significant advantage.

  • For medicinal chemistry and early-stage drug discovery, where versatility and speed are paramount, Pathway 2 (Amide Coupling) is the preferred method. The wide availability of diverse piperidine carboxylic acids and amines allows for the rapid synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.

  • Pathway 3 (One-Pot Cyclization) represents a promising modern alternative that can offer advantages in terms of step-economy and avoidance of heavy metal catalysts. This pathway is particularly attractive when the required halogenated amide precursor is readily accessible or can be synthesized efficiently. Further optimization to replace chlorinated solvents would enhance its green credentials.

Ultimately, a thorough evaluation of the cost of raw materials, the complexity of the experimental setup, and the desired scale of production will guide the selection of the most appropriate synthetic strategy for the synthesis of piperidine amides.

References

The Diverse Therapeutic Potential of Substituted Piperidine-4-Carboxamides: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine-4-carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents across a wide range of diseases. This guide provides a comparative analysis of substituted piperidine-4-carboxamides, detailing their applications, biological activities, and underlying mechanisms of action in key therapeutic areas. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key biological pathways.

Antimalarial Activity: Targeting the Plasmodial Proteasome

A significant breakthrough in the application of piperidine-4-carboxamides has been the discovery of their potent antimalarial properties. These compounds have been identified as species-selective inhibitors of the Plasmodium falciparum 20S proteasome, an essential enzyme complex for parasite protein degradation and survival.

A notable example is the piperidine carboxamide SW042, identified through phenotypic screening against P. falciparum asexual blood stages.[1][2] Optimization of this hit compound led to the development of analogs like SW584, which demonstrates nanomolar potency and oral efficacy in a mouse model of human malaria.[1][2][3] These compounds exhibit a high degree of selectivity for the parasite's proteasome over human isoforms, a crucial attribute for minimizing host toxicity.[1][3]

The mechanism of action involves the non-covalent binding of the piperidine carboxamide to a previously untargeted pocket at the interface of the β5, β6, and β3 subunits of the proteasome, distant from the catalytic threonine residue.[3] This unique binding mode is responsible for the observed species selectivity.[3]

Table 1: Antimalarial Activity of Representative Piperidine-4-Carboxamides

CompoundP. falciparum StrainEC50 (nM)TargetReference
SW042 3D7 (drug-sensitive)140 - 190Pf20Sβ5[1]
Dd2 (multidrug-resistant)140 - 190Pf20Sβ5[1]
SW584 3D73Pf20Sβ5[1]
Dd23Pf20Sβ5[1]
13b 3D74.19Not specified[1]
W2 (chloroquine-resistant)13.30Not specified[1]
12d 3D713.64Not specified[1]
11a 3D7330Not specified[4]
W2790Not specified[4]
Experimental Protocols

In Vitro Antimalarial Activity Assay:

The antiplasmodial activity is typically evaluated against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W2, Dd2) strains of P. falciparum.[1][4]

  • Parasite Culture: Parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: Test compounds are serially diluted in DMSO and added to the parasite cultures in 96-well plates.

  • Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Growth Inhibition Assessment: Parasite growth is quantified by measuring the incorporation of [3H]-hypoxanthine or by using a fluorescent DNA stain like SYBR Green I.

  • Data Analysis: The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

P. falciparum Proteasome Inhibition Assay:

The inhibitory activity against the parasite proteasome is assessed using a fluorogenic substrate assay.[5][6]

  • Proteasome Source: Purified P. falciparum 20S proteasome is used.

  • Substrate: A fluorogenic substrate, such as Suc-LLVY-amc (for chymotrypsin-like activity), is used.[5][7]

  • Assay Procedure:

    • The purified proteasome is incubated with the test compound at various concentrations in an assay buffer.

    • The fluorogenic substrate is added to initiate the reaction.

    • The release of the fluorescent product (e.g., AMC) is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence signal. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antibacterial Activity: Targeting DNA Gyrase in Mycobacterium abscessus

Substituted piperidine-4-carboxamides have also been identified as a novel class of inhibitors targeting DNA gyrase in Mycobacterium abscessus, a bacterium known for causing difficult-to-treat pulmonary infections.

The lead compound, MMV688844 (referred to as '844'), exhibits bactericidal properties against M. abscessus. Structure-activity relationship (SAR) studies have led to the development of more potent analogs, such as 844-TFM, which is approximately 10-fold more active than the parent compound. These compounds are proposed to function as Novel Bacterial Topoisomerase Inhibitors (NBTIs), poisoning the DNA gyrase enzyme.

Table 2: Activity of Piperidine-4-Carboxamides against M. abscessus

CompoundMIC (µM) against M. abscessusIC50 (µM) against M. abscessus DNA GyraseReference
844 >25Not specified
844-TFM 1.51.5
5l Not specifiedNot specified
5r Not specifiedNot specified
5n Not specified3.12

Note: More specific MIC values for 5l and 5r against various NTM strains are available in the source literature but are not included here for brevity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

  • Bacterial Culture: M. abscessus is grown in an appropriate broth medium (e.g., Middlebrook 7H9).

  • Compound Preparation: The test compounds are serially diluted in the broth.

  • Inoculation: A standardized inoculum of the bacteria is added to each well containing the diluted compounds.

  • Incubation: The microplates are incubated at 37°C for a specified period (e.g., 3-5 days).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase Supercoiling Inhibition Assay:

  • Reaction Components: The assay mixture contains recombinant M. abscessus DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and an appropriate buffer.

  • Inhibitor Addition: The piperidine-4-carboxamide derivatives are added at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for the supercoiling reaction to occur.

  • Analysis: The different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

  • Quantification: The intensity of the DNA bands is quantified using densitometry. The IC50 is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

Other Therapeutic Applications

The versatility of the piperidine-4-carboxamide scaffold extends to other therapeutic areas, including oncology and neurodegenerative diseases.

  • Anticancer Activity: Certain derivatives have been investigated as Anaplastic Lymphoma Kinase (ALK) inhibitors for the treatment of cancer. 3D-QSAR modeling has been employed to design novel compounds with enhanced inhibitory activity against tumor cells.

  • Alzheimer's Disease: A piperidine-4-carboxamide derivative, Cpd-41, has been identified as a novel inhibitor of secretory glutaminyl cyclase (sQC), an enzyme implicated in the formation of neurotoxic pyroglutamate amyloid-beta peptides in Alzheimer's disease.[8] Cpd-41 exhibits an IC50 of 34 µM against sQC.[8]

  • Gastrointestinal Disorders: A series of benzamide derivatives incorporating the piperidine-4-carboxamide moiety have been synthesized as 5-hydroxytryptamine receptor 4 (5-HT4) agonists, showing potential as prokinetic agents for treating GI disorders.

This review highlights the broad therapeutic applicability of substituted piperidine-4-carboxamides. The modular nature of this scaffold allows for fine-tuning of its physicochemical and pharmacological properties, making it a valuable starting point for the design and development of new drugs targeting a diverse array of biological targets. Further research into the SAR of this compound class is likely to yield even more potent and selective therapeutic candidates in the future.

References

Safety Operating Guide

Proper Disposal of 1-Boc-4-ethylpiperidine-4-carboxamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Researchers and laboratory personnel handling 1-Boc-4-ethylpiperidine-4-carboxamide must adhere to stringent safety protocols and proper disposal methods to ensure personal safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, intended for an audience of researchers, scientists, and drug development professionals.

Summary of Key Data

While a comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 1082768-73-7) is not publicly available, information from suppliers and related compounds allows for a summary of its key characteristics.

PropertyValueSource
CAS Number 1082768-73-7Hoffman Fine Chemicals
Molecular Formula C₁₃H₂₄N₂O₃Hoffman Fine Chemicals
Molecular Weight 256.34 g/mol Hoffman Fine Chemicals
Physical State SolidHoffman Fine Chemicals
Signal Word WarningHoffman Fine Chemicals
Hazard Statements H302, H315, H319, H335Hoffman Fine Chemicals
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338Hoffman Fine Chemicals

Hazard Statement Translations:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Disposal Workflow for this compound A Start: Generated Waste (Solid, Liquid, Contaminated PPE) B Is waste contaminated with other hazardous materials? A->B C Segregate and label waste streams separately. B->C Yes D Collect in a designated, labeled, and sealed hazardous waste container. B->D No C->D E Store in a cool, dry, well-ventilated area away from incompatible materials. D->E F Consult Institutional EHS for specific disposal protocols. E->F G Arrange for pickup by a licensed hazardous waste disposal company. F->G H End: Proper Disposal G->H

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a generalized procedure for the disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE at all times when handling the compound or its waste. This includes:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety goggles or a face shield.

    • A lab coat.

    • Use a certified chemical fume hood to avoid inhalation of any dust or vapors.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated absorbent materials from spills, in a clearly labeled, sealable hazardous waste container.

    • The label should include the full chemical name ("this compound"), the CAS number (1082768-73-7), and the appropriate hazard pictograms (e.g., harmful, irritant).

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect the solution in a designated, labeled hazardous waste container for organic or halogenated solvents, as appropriate. Do not mix with incompatible waste streams.

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with the compound should be placed in the designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste.

3. Storage of Waste:

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.

  • Ensure the storage area is away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and acids.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[1][2]

  • The likely method of destruction for this type of compound is high-temperature incineration by a specialized facility.[2]

Disclaimer: The information provided in this document is intended for guidance purposes only and is based on the best available information for this compound and its analogs. It is not a substitute for a formal Safety Data Sheet (SDS) and professional EHS guidance. All laboratory personnel are responsible for following the specific safety and disposal protocols established by their institution.

References

Essential Safety and Operational Guide for 1-Boc-4-ethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Boc-4-ethylpiperidine-4-carboxamide. The following procedures are based on best practices for handling laboratory chemicals with unknown toxicological profiles, drawing on safety data for structurally related compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not currently available. The toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled with the utmost care, assuming it may be hazardous. The information provided below is based on the safety profiles of similar chemical structures, including piperidine and other Boc-protected compounds.

Hazard Identification and Risk Assessment

While specific hazard data for this compound is unavailable, an assessment of its structural components suggests potential hazards:

  • Piperidine Moiety: Piperidine, the core structure, is a flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage.[2][3][4]

  • Carboxamide Group: While generally less reactive, some amides can have irritant properties.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is generally stable but can be removed under acidic conditions, which would liberate the potentially more hazardous free piperidine.

  • Unknown Toxicity: As a novel compound, its specific toxicological effects are unknown. It is prudent to minimize exposure.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum)Provides a barrier against skin contact.[5] Double-gloving is recommended for neat compound handling.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and airborne particles.[5][6]
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing.[5]
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary means of respiratory protection.[1]

Safe Handling and Operational Plan

Engineering Controls:

  • All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

  • Ensure a safety shower and eyewash station are readily accessible and unobstructed.[6]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area in the fume hood by lining it with absorbent bench paper.

  • Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Avoid creating dust.[1]

  • Solution Preparation: Add the solid to the solvent slowly. If the compound is a liquid, use a calibrated pipette or syringe for transfer.

  • Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and any potential pressure build-up can be safely vented.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent. Remove gloves and wash hands thoroughly with soap and water.[5][7]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Spill and Disposal Plan

Spill Response:

  • Small Spills (in a fume hood): Absorb the spill with an inert material such as vermiculite, sand, or earth.[2] Place the absorbent material into a sealed, labeled container for disposal.

  • Large Spills: Evacuate the immediate area. Alert laboratory personnel and the safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.

Waste Disposal:

  • All waste containing this compound, including contaminated consumables and absorbent materials, must be treated as hazardous waste.

  • Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2] Do not pour any waste down the drain.[1]

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Prepare Fume Hood (Sash at correct height, clean work surface) prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Prepare Solution weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Work Area reaction->decontaminate waste Collect Hazardous Waste decontaminate->waste dispose Store for Approved Disposal waste->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.